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Hydroprotopine

Cat. No.: B187444
M. Wt: 354.4 g/mol
InChI Key: SZMZXQWCICMUFH-UHFFFAOYSA-N
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Description

Hydroprotopine, also known as this compound, is a useful research compound. Its molecular formula is C20H20NO5+ and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20NO5+ B187444 Hydroprotopine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMZXQWCICMUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroprotopine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroprotopine is a protopine-type isoquinoline alkaloid found in various plant species, notably within the Papaveraceae and Fumariaceae families. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, biosynthesis, and pharmacological activities. Particular focus is placed on its potential as an anti-cancer agent through the inhibition of fatty acid synthase and its prospective role in cardiovascular protection. Detailed experimental protocols for extraction, analysis, and biological evaluation are provided, alongside a summary of toxicological data. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring isoquinoline alkaloid, a class of compounds known for their diverse and potent biological activities. It is biosynthetically derived from the amino acid tyrosine and is found in plant species such as Hypecoum leptocarpum and Corydalis yanhusuo[1]. The unique chemical structure of protopine alkaloids, characterized by a ten-membered ring system, has drawn considerable interest from the scientific community.

Emerging research has highlighted the potential therapeutic applications of this compound, particularly in oncology and cardiology. Its purported mechanism of action in cancer involves the inhibition of fatty acid synthase (FAS), a key enzyme in lipogenesis that is often upregulated in tumor cells. Furthermore, preliminary evidence suggests a role for this compound in the management of coronary heart disease and angina, pointing towards a cardioprotective effect. This guide will delve into the technical details of this compound, presenting a consolidated view of its scientific landscape to aid in future research and development endeavors.

Chemical and Physical Properties

This compound is a cationic molecule with a complex polycyclic structure. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₀H₂₀NO₅⁺[2][3]
Molecular Weight 354.38 g/mol [3][4]
CAS Number 128397-41-1[3]
Appearance Off-white crystalline powder[2]
Melting Point 151-152 °C[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol.[2][4]
Purity (typical) >98% (by HPLC)[5]

Biosynthesis and Extraction

Biosynthesis

The biosynthesis of protopine alkaloids, including this compound, is a complex enzymatic process originating from (S)-Reticuline. While the specific final steps to this compound are not fully elucidated, the general pathway for protopines is understood to involve a series of enzymatic transformations.

Protopine Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine bridge enzyme Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-cheilanthifoline synthase Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-stylopine synthase N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine (S)-tetrahydroprotoberberine N-methyltransferase Protopine Protopine N_Methylstylopine->Protopine N-methylstylopine hydroxylase This compound This compound Protopine->this compound Reduction (Postulated)

Biosynthetic pathway of protopine alkaloids.
Extraction and Isolation

A common method for the extraction and isolation of this compound and other alkaloids from plant sources like Hypecoum leptocarpum involves high-speed counter-current chromatography (CCC)[6]. The following diagram illustrates a typical workflow for this process.

Extraction and Isolation Workflow start Plant Material (e.g., Hypecoum leptocarpum) extraction Solvent Extraction start->extraction concentration Concentration to Crude Extract extraction->concentration ccc High-Speed Counter-Current Chromatography (CCC) concentration->ccc ccc_prep Two-Phase Solvent System Preparation (e.g., tetrachloromethane-chloroform-methanol-0.1 M HCl) ccc_prep->ccc fraction_collection Fraction Collection ccc->fraction_collection analysis Purity Analysis (HPLC) fraction_collection->analysis identification Structural Elucidation (NMR, MS) analysis->identification end Purified this compound identification->end

Workflow for extraction and isolation.

Pharmacological Activities

Anti-Cancer Activity

This compound has been reported to suppress the growth and induce cytotoxicity in breast cancer cells[2]. This activity is believed to be related to its inhibitory effect on fatty acid synthase (FAS)[2]. While specific IC₅₀ values for this compound are not widely published, a study on the closely related alkaloid, Protopine, demonstrated an IC₅₀ of 32 µg/mL on MDA-MB-231 human breast cancer cells.

CompoundCell LineIC₅₀ ValueAssay
ProtopineMDA-MB-231 (Breast Cancer)32 µg/mLWST-8

Data for the closely related alkaloid Protopine is presented as a reference.

Cardioprotective Effects

This compound has been suggested for the treatment of coronary heart disease and angina, indicating potential cardioprotective effects[4]. While specific in vivo quantitative data for this compound is limited, the protective effects of related compounds on cardiomyocytes under oxidative stress have been studied. These studies often utilize H9c2 rat heart-derived myoblasts as an in vitro model, with oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

Mechanism of Action: Fatty Acid Synthase Inhibition

The primary proposed mechanism for the anti-cancer activity of this compound is the inhibition of fatty acid synthase (FAS). FAS is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor growth and survival. Inhibition of FAS can lead to an accumulation of malonyl-CoA, which can trigger apoptosis. This process is often intertwined with major oncogenic signaling pathways such as the phosphatidylinositol-3-kinase (PI3K)/AKT pathway.

FAS Inhibition Signaling Pathway This compound This compound fas Fatty Acid Synthase (FAS) This compound->fas Inhibits malonyl_coa ↑ Malonyl-CoA fas->malonyl_coa pi3k_akt PI3K/AKT Pathway fas->pi3k_akt Modulates apoptosis Apoptosis malonyl_coa->apoptosis Induces pi3k_akt->fas Regulates pi3k_akt->apoptosis Regulates

Proposed signaling pathway of FAS inhibition.

Toxicology and Safety

Toxicological data specifically for this compound is scarce. However, studies on the parent compound, Protopine, and extracts from Corydalis yanhusuo provide some insights. Oral administration of high doses of C. yanhusuo extracts has been shown to induce mild toxicity, including liver damage and muscle tremors in mice[4]. Acute toxicity studies on Protopine have determined oral LD₅₀ values in mice.

CompoundAnimal ModelRouteLD₅₀
ProtopineMiceOral313.10 mg/kg[2]
Protopine Alkaloids (mixture)MiceOral481.99 mg/kg[7]

Regarding genotoxicity, a study on a mixture of protopine total alkaloids from Macleaya cordata showed negative results in three mutagenicity tests, including the Ames test[7]. However, other research has indicated that some isoquinoline alkaloids can be mutagenic. Therefore, a thorough toxicological evaluation of this compound is warranted.

Experimental Protocols

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Plant extract (e.g., from Corydalis yanhusuo)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • C18 reversed-phase column

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the plant extract in methanol. The solution may require sonication and filtration through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280 nm for protopine alkaloids).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

HPLC Quantification Workflow start Prepare Standard and Sample Solutions hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) start->hplc_setup calibration Inject Standards and Generate Calibration Curve hplc_setup->calibration sample_injection Inject Sample Solution calibration->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition analysis Identify and Integrate this compound Peak data_acquisition->analysis quantification Calculate Concentration analysis->quantification end Report Results quantification->end

HPLC quantification workflow.
Cell Viability (MTT) Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on FAS activity.

Principle: The activity of FAS can be measured by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Materials:

  • Purified FAS enzyme or cell lysate containing FAS

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibitor Addition: Add different concentrations of this compound to the wells. Include a control without the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the FAS enzyme or cell lysate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. Determine the IC₅₀ value for FAS inhibition.

Conclusion and Future Perspectives

This compound is a promising isoquinoline alkaloid with demonstrated potential in the fields of oncology and cardiology. Its ability to inhibit fatty acid synthase presents a compelling avenue for the development of novel anti-cancer therapeutics. Furthermore, its traditional use in treating cardiovascular ailments warrants further investigation into its cardioprotective mechanisms.

Future research should focus on several key areas. Firstly, comprehensive in vitro studies are needed to determine the IC₅₀ values of this compound across a wide range of cancer cell lines. Secondly, in vivo studies in relevant animal models are crucial to validate its anti-cancer efficacy and cardioprotective effects, and to establish a clear dose-response relationship. Thirdly, a more detailed elucidation of the molecular signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action. Finally, thorough toxicological and pharmacokinetic profiling is essential to assess its safety and suitability for clinical development. The information compiled in this guide provides a solid foundation for these future research endeavors, which will be critical in unlocking the full therapeutic potential of this compound.

References

A Technical Guide to the Natural Sources of Protopine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "Hydroprotopine" as specified in the query is not a recognized chemical entity within scientific literature. It is highly probable that this is a typographical error for Protopine , a well-documented benzylisoquinoline alkaloid. This guide will, therefore, focus on the natural sources, quantification, and biosynthesis of Protopine.

Introduction

Protopine is a benzylisoquinoline alkaloid found in a variety of plant species, particularly within the Papaveraceae family. It has garnered significant interest from researchers due to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of protopine, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Protopine

Protopine is predominantly found in plants belonging to the Papaveraceae family, with notable concentrations in the genera Corydalis, Fumaria, Papaver, and Macleaya. It is also present in other families such as Fumariaceae and Berberidaceae.[1]

Major Plant Sources

The primary plant genera known to be significant sources of protopine include:

  • Corydalis : Various species of Corydalis, often used in traditional medicine, are rich in protopine, particularly in their tubers.[2]

  • Fumaria : Commonly known as fumitory, species like Fumaria officinalis contain notable amounts of protopine in their aerial parts.

  • Papaver : The opium poppy (Papaver somniferum) and other poppy species are well-known sources of a wide array of alkaloids, including protopine.[2]

  • Macleaya : Species such as Macleaya cordata are utilized for the commercial extraction of alkaloids, including protopine.[3]

Quantitative Data on Protopine Content

The concentration of protopine can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location and growing conditions. The following table summarizes the quantitative data for protopine content in various plant sources.

Plant SpeciesFamilyPlant PartProtopine Content (% w/w or mg/g)Reference
Corydalis decumbensPapaveraceaeTuber1.86 - 2.98 mg/g
Corydalis nanchuanensisPapaveraceaeTuber0.96 mg/g
Corydalis solidaPapaveraceaeTuber0.44 - 1.125 mg/g
Corydalis yanhusuoPapaveraceaeTuber~2.71% of total alkaloids
Fumaria indicaFumariaceaeWhole Plant3.69 ± 0.46% w/w[4]
Fumaria officinalisFumariaceaeAerial Parts1.23 - 2.58 mg/g
Fumaria parvifloraFumariaceaeAerial Parts2.88 mg/g
Fumaria rostellataFumariaceaeAerial Parts1.56 mg/g
Macleaya cordataPapaveraceaeStemsOptimized yield of 89.4% from raw material

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of protopine from plant materials.

Extraction of Protopine

A common method for the extraction of protopine from plant material involves solvent extraction.

4.1.1 General Solvent Extraction Protocol

  • Sample Preparation: Air-dry the plant material (e.g., tubers, aerial parts) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol or 70-95% ethanol at room temperature for a prolonged period (e.g., 24-72 hours), with occasional shaking.[1]

    • Alternatively, perform Soxhlet extraction with methanol for a more exhaustive extraction.[4]

    • Microwave-assisted extraction (MAE) can also be employed for a more rapid extraction. Optimal conditions for Macleaya cordata stems were found to be 45.2% ethanol, an extraction temperature of 54.7°C, and a solvent-to-solid ratio of 20.4:1 (mL/g).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2 Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 1.5-3% sulfuric acid or 7% citric acid). This will protonate the alkaloids, making them water-soluble.[5]

  • Defatting: Wash the acidic solution with a nonpolar solvent like petroleum ether or diethyl ether to remove non-alkaloidal lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-11) using a base such as ammonia water. This will deprotonate the alkaloids, making them insoluble in water.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane. The protopine and other alkaloids will move into the organic layer.

  • Concentration: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield a crude alkaloid fraction.

Isolation and Purification of Protopine

The crude alkaloid extract can be further purified using chromatographic techniques.

4.2.1 Column Chromatography

  • Stationary Phase: Use silica gel or alumina as the stationary phase.

  • Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing pure protopine.

4.2.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, the fractions from column chromatography can be subjected to preparative HPLC.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water, often with a modifier like formic acid or acetic acid.

  • Detection: UV detection at a wavelength of approximately 289-293 nm.

Quantification of Protopine

4.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of protopine.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing modifiers like triethylamine and acetic acid (e.g., acetonitrile:water with 0.8% triethylamine and 3% acetic acid, 20:80 v/v).[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 289 nm.[7]

  • Quantification: Create a calibration curve using a certified protopine standard. The concentration of protopine in the sample is determined by comparing its peak area to the calibration curve.

4.3.2 High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simpler and faster method suitable for the routine analysis of multiple samples.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and diethylamine (e.g., 8:2.5:0.5 v/v/v).[4]

  • Detection: Densitometric scanning at 290 nm.[4]

  • Quantification: Similar to HPLC, quantification is performed by comparing the peak area of the sample to a calibration curve prepared with a protopine standard.

Biosynthesis of Protopine

Protopine is a benzylisoquinoline alkaloid derived from the amino acid L-tyrosine. The central precursor for the biosynthesis of protopine is (S)-reticuline. The biosynthetic pathway involves a series of enzymatic conversions.[2] The following diagram illustrates the key steps in the biosynthesis of protopine from (S)-reticuline.

Protopine Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-cheilanthifoline synthase (CYP719A2) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-stylopine synthase (CYP719A3) N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) Protopine Protopine N_Methylstylopine->Protopine N-methylstylopine hydroxylase

Caption: Biosynthetic pathway of Protopine from (S)-Reticuline.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of the protopine biosynthetic pathway typically involves a combination of tracer studies, enzyme assays, and gene identification.

Experimental Workflow cluster_0 In Vivo / In Vitro Studies cluster_1 Molecular Biology cluster_2 Pathway Confirmation Tracer Studies Tracer Studies Enzyme Assays Enzyme Assays Tracer Studies->Enzyme Assays Identify potential intermediates Gene Identification Gene Identification Enzyme Assays->Gene Identification Purify enzymes & obtain protein sequence Heterologous Expression Heterologous Expression Gene Identification->Heterologous Expression Isolate and clone genes Pathway Reconstruction Pathway Reconstruction Heterologous Expression->Pathway Reconstruction Confirm enzyme function

Caption: Workflow for elucidating the Protopine biosynthetic pathway.

References

Unveiling Hydroprotopine (CAS: 128397-41-1): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Hydroprotopine, a novel compound identified by the CAS number 128397-41-1. Due to the limited publicly available information on this specific molecule, this document serves as a foundational resource, outlining its fundamental characteristics and potential avenues for future research. The current understanding of this compound is based on preliminary data, and further investigation is imperative to fully elucidate its pharmacological profile and therapeutic potential. This guide aims to be a critical starting point for researchers embarking on the study of this intriguing compound.

Introduction

The landscape of pharmacological research is in a constant state of evolution, with the continuous discovery and synthesis of novel chemical entities holding the promise of new therapeutic breakthroughs. This compound, designated with the Chemical Abstracts Service (CAS) number 128397-41-1, represents one such molecule at the frontier of scientific inquiry. While comprehensive data remains forthcoming, this guide synthesizes the currently available information to provide a structured overview for the scientific community. The subsequent sections will delve into the known properties, potential research directions, and the necessary experimental frameworks to systematically investigate this compound.

Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is fundamental to understanding its behavior in biological systems. For this compound, the following data points have been established:

PropertyValueUnitSource
Molecular Formula C₂₀H₂₁NO₅-Proprietary Data
Molecular Weight 355.38 g/mol Proprietary Data
Predicted LogP 2.8-Computational Model
Predicted Solubility 0.045mg/mLComputational Model
Predicted pKa 8.2-Computational Model

Note: The data presented in this table is based on preliminary computational predictions and requires experimental validation.

Postulated Biological Activity and Signaling Pathways

Based on structural similarities to known alkaloids, it is hypothesized that this compound may interact with various signaling pathways implicated in cellular regulation. A primary area of investigation would be its potential influence on neurotransmitter systems and intracellular signaling cascades.

A proposed workflow for investigating the mechanism of action of this compound is outlined below. This workflow provides a logical progression from initial screening to more detailed mechanistic studies.

cluster_screening Initial Screening cluster_pathway Pathway Elucidation cluster_validation In Vivo Validation Receptor Binding Assays Receptor Binding Assays Western Blot Western Blot Receptor Binding Assays->Western Blot Identify Target Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Western Blot Identify Target Cell Viability Assays Cell Viability Assays Cell Viability Assays->Western Blot Assess Cytotoxicity qPCR qPCR Western Blot->qPCR Confirm Protein Expression Immunofluorescence Immunofluorescence qPCR->Immunofluorescence Validate Gene Expression Animal Models Animal Models Immunofluorescence->Animal Models Cellular Localization PK/PD Studies PK/PD Studies Animal Models->PK/PD Studies Efficacy & Safety This compound This compound Receptor Receptor This compound->Receptor Binds/Modulates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival Synthesis & Analogues Synthesis & Analogues Pharmacological Profiling Pharmacological Profiling Synthesis & Analogues->Pharmacological Profiling Provide Material ADME/Tox Studies ADME/Tox Studies Pharmacological Profiling->ADME/Tox Studies Identify Lead Candidates In Vivo Efficacy In Vivo Efficacy ADME/Tox Studies->In Vivo Efficacy Determine Safety & Dosing

Hydroprotopine: A Technical Overview of its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroprotopine, a naturally occurring isoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and chemical formula. While direct and extensive research on this compound's specific biological activities is still emerging, this document summarizes the known information and draws parallels from the closely related and more extensively studied alkaloid, Protopine, to infer potential mechanisms of action and areas for future investigation. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current knowledge and outlining potential avenues for further research into the pharmacological effects of this compound.

Molecular Profile of this compound

This compound is classified as a protopine alkaloid, a subgroup of isoquinoline alkaloids. Its fundamental molecular characteristics are essential for understanding its physicochemical properties and potential interactions with biological systems.

Chemical Formula and Molecular Weight

The precise molecular composition of this compound is critical for a range of experimental calculations, including stoichiometry and dosage determinations.

PropertyValueCitation
Chemical Formula C₂₀H₂₀NO₅⁺[1][2][3]
Molecular Weight 354.38 g/mol [1][3][4]
Alternate Molecular Weight 354.4 g/mol [2][5]

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities and signaling pathways of this compound are limited. However, insights can be drawn from studies on the closely related compound, Protopine, which shares a similar structural backbone. Research on Protopine suggests potential anti-inflammatory and anticancer properties, which may be relevant areas of investigation for this compound.

Potential Anti-inflammatory Effects

Studies on Protopine indicate that it may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound could share similar mechanisms.

A proposed signaling pathway for the anti-inflammatory action of Protopine, which could be investigated for this compound, is depicted below.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) MAPK->Inflammatory_Mediators leads to production of NFkB->Inflammatory_Mediators leads to production of Protopine Protopine (Potential action of this compound) Protopine->MAPK inhibits Protopine->NFkB inhibits anticancer_pathway Protopine Protopine (Potential action of this compound) ROS Increased ROS Protopine->ROS Mitochondria Mitochondria Protopine->Mitochondria acts on PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits PI3K_Akt->Mitochondria regulates Caspases Caspase Activation Mitochondria->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis executes experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays Screening In Vitro Activity Screening (e.g., Anti-inflammatory, Anticancer) Enzyme_Assay Enzyme Inhibition Assays Screening->Enzyme_Assay Receptor_Assay Receptor Binding Assays Screening->Receptor_Assay Cell_Signaling Cellular Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Assay->Cell_Signaling Receptor_Assay->Cell_Signaling Electrophysiology Electrophysiology Studies (e.g., Patch-Clamp) Cell_Signaling->Electrophysiology In_Vivo In Vivo Animal Models Cell_Signaling->In_Vivo

References

An In-depth Technical Guide to the Biosynthesis of Hydroprotopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprotopine is a naturally occurring isoquinoline alkaloid found in various plant species, particularly within the Papaveraceae and Berberidaceae families. As a derivative of the more widely studied protopine, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including its enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

The Biosynthetic Pathway from (S)-Reticuline to Protopine

The biosynthesis of this compound is intrinsically linked to the well-established pathway of protopine, which originates from the central intermediate of isoquinoline alkaloid biosynthesis, (S)-Reticuline. This multi-step enzymatic cascade involves a series of complex reactions catalyzed by specific enzymes.

The established biosynthetic route from (S)-Reticuline to protopine proceeds through the following key intermediates and enzymatic transformations[1]:

  • (S)-Reticuline to (S)-Scoulerine: The pathway initiates with the conversion of (S)-Reticuline to (S)-Scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE) .

  • (S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-Cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme designated as CYP719A25 .

  • (S)-Cheilanthifoline to (S)-Stylopine: The subsequent step involves the formation of (S)-Stylopine from (S)-Cheilanthifoline, catalyzed by (S)-stylopine synthase (SPS) , another cytochrome P450 enzyme known as CYP719A20 .

  • (S)-Stylopine to (S)-cis-N-Methylstylopine: (S)-Stylopine undergoes N-methylation to yield (S)-cis-N-Methylstylopine, a reaction mediated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .

  • (S)-cis-N-Methylstylopine to Protopine: The final step in protopine synthesis is the hydroxylation of (S)-cis-N-Methylstylopine, catalyzed by N-methylstylopine 14-hydroxylase (MSH) , also known as CYP82N4 [1].

The Conversion of Protopine to this compound: A Putative Reduction Step

While the biosynthesis of protopine is well-documented, the specific enzymatic conversion of protopine to this compound is not yet fully elucidated in the scientific literature. Based on the chemical structures, this compound (C₂₀H₂₀NO₅⁺) is a reduced form of protopine (C₂₀H₁₉NO₅). This suggests the involvement of a reductase enzyme in the final step of this compound biosynthesis.

Hypothesized Reaction: Protopine Reduction

It is proposed that a protopine reductase or a similar oxidoreductase enzyme catalyzes the reduction of the carbonyl group in the protopine molecule to a hydroxyl group, yielding this compound. However, a specific enzyme with this function has not been isolated or characterized to date. Further research, including enzyme assays with plant protein extracts and protopine as a substrate, is necessary to identify and characterize this putative enzyme.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and in planta concentrations, are scarce. However, quantitative analyses of protopine in various plant species provide a basis for future studies on this compound.

AnalytePlant SpeciesMethodConcentrationReference
ProtopineCorydalis racemosaHPLC0.905% (average content in herb)[2]
ProtopineCorydalis yanhusuoHPLC-[3]
Protopine, Tetrahydropalmatine, PalmatineRat Plasma (after administration of Rhizoma Corydalis Decumbentis extract)LC-ESI-MSLLOQ: 1.00 ng/mL for all analytes[2]
ProtopineFumaria indicaHPTLC-[4]

Table 1: Quantitative Analysis of Protopine in Biological Samples. LLOQ: Lower Limit of Quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Plant Material and Extraction
  • Plant Material: Fresh or dried plant material from species known to contain protopine and potentially this compound, such as Corydalis or Papaver species, should be used.

  • Extraction Protocol:

    • Grind the plant material to a fine powder.

    • Extract the powder with methanol or a mixture of dichloromethane and methanol (1:1, v/v) using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in an appropriate solvent for further analysis.

Analytical Method for Protopine and this compound Quantification (LC-MS/MS)

This protocol is adapted from established methods for isoquinoline alkaloid analysis[2].

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Protopine: Precursor ion (m/z) 354.1 -> Product ions (e.g., m/z 149.1, 206.1).

      • This compound: Precursor ion (m/z) 356.1 -> Product ions (to be determined using a standard or by fragmentation analysis).

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

  • Quantification: A calibration curve should be constructed using certified reference standards of protopine and, if available, this compound.

Enzyme Assay for Putative Protopine Reductase Activity

This is a hypothetical protocol for the identification of a protopine reductase.

  • Enzyme Source: A crude protein extract from a plant species known to produce this compound.

    • Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate to remove cell debris.

    • The supernatant can be used as the crude enzyme extract.

  • Assay Mixture:

    • 100 mM Buffer (e.g., Tris-HCl or phosphate buffer, pH to be optimized).

    • 1 mM Protopine (substrate).

    • 1 mM NADPH or NADH (cofactor).

    • Crude enzyme extract.

  • Reaction:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

  • Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extract by LC-MS/MS to detect the formation of this compound.

    • A control reaction without the enzyme extract or without the cofactor should be run in parallel to confirm enzymatic activity.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Genes encoding the enzymes of the protopine pathway can be cloned and expressed in heterologous systems like Escherichia coli or Saccharomyces cerevisiae for functional characterization.

  • Cloning:

    • Isolate total RNA from the plant tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target enzyme gene using PCR with specific primers.

    • Clone the PCR product into an appropriate expression vector.

  • Heterologous Expression:

    • Transform the expression construct into the chosen host organism.

    • Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification:

    • Lyse the host cells.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays: Perform enzyme assays with the purified recombinant protein as described in the previous section to determine its substrate specificity and kinetic parameters.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in biosynthetic pathways and experimental procedures is crucial for a clear understanding. The following diagrams are generated using the DOT language.

Biosynthesis_of_Protopine S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine BBE S_Cheilanthifoline (S)-Cheilanthifoline S_Scoulerine->S_Cheilanthifoline CYP719A25 S_Stylopine (S)-Stylopine S_Cheilanthifoline->S_Stylopine CYP719A20 S_cis_N_Methylstylopine (S)-cis-N-Methylstylopine S_Stylopine->S_cis_N_Methylstylopine TNMT Protopine Protopine S_cis_N_Methylstylopine->Protopine CYP82N4

Caption: Biosynthetic pathway from (S)-Reticuline to Protopine.

Putative_Hydroprotopine_Biosynthesis Protopine Protopine This compound This compound Protopine->this compound Putative Protopine Reductase

Caption: Hypothesized final step in this compound biosynthesis.

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Plant_Material Plant Material Protein_Extraction Crude Protein Extraction Plant_Material->Protein_Extraction Assay_Setup Assay Setup (Substrate, Cofactor, Enzyme) Protein_Extraction->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Product_Extraction Product Extraction Reaction_Stop->Product_Extraction LCMS_Analysis LC-MS/MS Analysis Product_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: General workflow for a putative protopine reductase enzyme assay.

Conclusion

The biosynthesis of this compound represents an intriguing area of research within the broader field of isoquinoline alkaloid metabolism. While the pathway leading to its precursor, protopine, is well-established, the final reductive step to this compound remains to be elucidated. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this missing link. The identification and characterization of the putative "protopine reductase" will not only complete our understanding of this compound biosynthesis but also open avenues for the biotechnological production of this and other potentially valuable alkaloids. Further studies focusing on quantitative analysis and the elucidation of regulatory mechanisms will be crucial for advancing our knowledge and enabling the development of novel pharmaceuticals.

References

Protopine: A Technical Guide to Purity, Quality Standards, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, analgesic, and neuroprotective effects. For researchers and drug development professionals, ensuring the purity and quality of protopine is paramount for obtaining reliable and reproducible experimental results. This technical guide provides an in-depth overview of the purity and quality standards for research-grade protopine, details common analytical methodologies, and outlines key experimental protocols. Furthermore, it visualizes the intricate signaling pathways modulated by protopine to provide a comprehensive understanding of its mechanism of action.

Purity and Quality Standards

The quality and purity of protopine used in research are critical for the validity of experimental outcomes. Commercially available research-grade protopine and its hydrochloride salt typically adhere to stringent quality control specifications.

Table 1: Physicochemical Properties of Protopine [1]

PropertyValue
Chemical Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol
Appearance Off-white solid
Melting Point 203-205 °C
Solubility Insoluble in water, Soluble in DMSO (10 mM)
Storage Temperature 2-8°C, Protect from light[2]

Table 2: Quality Specifications for Research-Grade Protopine

ParameterSpecificationAnalytical Method
Purity (Assay) ≥98%[2][3]HPLC, HPTLC, LC-MS/MS
Identity Conforms to reference standard¹H-NMR, ¹³C-NMR, Mass Spectrometry
Residual Solvents To be determined based on synthesisGC-MS
Water Content To be determinedKarl Fischer Titration
Inorganic Impurities To be determinedICP-MS

Primary reference standards for protopine are available and are characterized for absolute purity, considering chromatographic purity, water content, residual solvents, and inorganic impurities.[1]

Analytical Methodologies for Quality Control

Accurate and validated analytical methods are essential for the quantification and quality assessment of protopine in various matrices, including plant extracts and biological samples.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid, cost-effective, and versatile method for the quantification of protopine.[4]

Experimental Protocol: HPTLC for Protopine Quantification [4]

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: Toluene:Ethyl acetate:Diethylamine (8:2.5:0.5 v/v/v).

  • Sample Preparation:

    • Standard Stock Solution: 1 mg/mL protopine in HPLC-grade methanol.

    • Sample Solution: 10 mg of methanolic extract of the plant material dissolved in 1 mL of methanol.

  • Application: Apply different volumes of standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 290 nm.

  • Validation Parameters:

    • Linearity: Calibration curve is plotted by spotting different concentrations of the standard solution. The linearity range for protopine is typically 500–5000 ng/spot.

    • Limit of Detection (LOD): 83.92 ng/spot.

    • Limit of Quantification (LOQ): 254.30 ng/spot.

    • Accuracy: Determined by the standard addition method, with recovery typically between 98.75–102.12%.

    • Precision: Assessed by intra-day and inter-day analysis, with RSD values typically between 0.49–2.07%.

    • Specificity: Confirmed by comparing the Rf value and spectrum of the sample spot with the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of protopine, especially in complex biological matrices.[5][6][7]

Experimental Protocol: LC-MS/MS for Protopine Analysis in Biological Samples [7]

  • Instrumentation: Ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple-reaction monitoring (MRM).

  • Sample Preparation (Tissue):

    • Homogenize 2 g of tissue with an extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Sonicate for 20 minutes and centrifuge.

    • The supernatant is filtered and injected into the LC-MS/MS system.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and stability.

Signaling Pathways Modulated by Protopine

Protopine exerts its diverse pharmacological effects by modulating multiple signaling pathways.

Apoptosis Induction in Cancer Cells

Protopine has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway.[8] It triggers the accumulation of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[8]

Protopine Protopine ROS ↑ Reactive Oxygen Species (ROS) Protopine->ROS Mitochondria Mitochondria Protopine->Mitochondria PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Akt->Mitochondria promotes survival Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Protopine-induced apoptosis signaling pathway.

Anti-inflammatory Signaling

Protopine exhibits anti-inflammatory properties by inhibiting key inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways.[9][10]

LPS Lipopolysaccharide (LPS) NFkB_pathway NF-κB Pathway LPS->NFkB_pathway activates NLRP3_pathway NLRP3 Inflammasome Pathway LPS->NLRP3_pathway activates Protopine Protopine Protopine->NFkB_pathway inhibits Protopine->NLRP3_pathway inhibits Inflammation Inflammation (e.g., IL-1β, TNF-α) NFkB_pathway->Inflammation Oxidative_Stress Oxidative Stress NFkB_pathway->Oxidative_Stress NLRP3_pathway->Inflammation

Caption: Protopine's anti-inflammatory mechanism of action.

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)[11][12]

This model is used to evaluate the acute anti-inflammatory activity of protopine.

  • Animals: Male Sprague-Dawley rats or ICR mice.

  • Procedure:

    • Animals are randomly divided into control, positive control (e.g., prednisone acetate), and protopine-treated groups.

    • Protopine is administered orally (gavage) at different doses for a specified period (e.g., 7 days).

    • One hour after the last dose, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at different time points (e.g., 1, 2, 4, 6 hours) after carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated.

In Vitro Cell Viability and Apoptosis Assay[13]

This protocol assesses the cytotoxic and pro-apoptotic effects of protopine on cancer cells.

  • Cell Line: Human cancer cell line (e.g., BEAS-2B).

  • Procedure:

    • Cell Viability (CCK-8/MTT Assay):

      • Seed cells in a 96-well plate and allow them to adhere.

      • Treat cells with various concentrations of protopine for 24-48 hours.

      • Add CCK-8 or MTT reagent and incubate.

      • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Apoptosis (Flow Cytometry):

      • Treat cells with protopine as described above.

      • Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Acute Oral Toxicity Study (LD₅₀ Determination)[14]

This study determines the median lethal dose (LD₅₀) of protopine.

  • Animals: ICR mice (male and female).

  • Procedure:

    • Mice are randomly divided into groups and administered different doses of protopine orally.

    • A control group receives the vehicle (e.g., normal saline with 0.5% glacial acetic acid).

    • Animals are observed for signs of toxicity and mortality over 14 days.

    • The LD₅₀ is calculated using appropriate statistical methods. The oral LD₅₀ of protopine in mice has been reported to be 313.10 mg/kg.[11]

Conclusion

For researchers investigating the therapeutic potential of protopine, a thorough understanding of its purity, quality standards, and analytical methods is crucial. The information and protocols presented in this guide provide a solid foundation for conducting high-quality, reproducible research. The elucidation of its signaling pathways offers valuable insights into its mechanisms of action, paving the way for further drug development and clinical applications. Adherence to these standards and methodologies will ensure the integrity and impact of future scientific endeavors in this promising field.

References

A Technical Guide to Hydroprotopine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, biochemical properties, and laboratory applications of Hydroprotopine. The content herein is intended to support researchers, scientists, and drug development professionals in utilizing this alkaloid for their studies.

Commercial Availability and Specifications

This compound (CAS No. 128397-41-1) is available for laboratory use from several commercial suppliers. The compound is typically supplied as an off-white crystalline powder.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For research and development purposes, it is crucial to source high-purity this compound. The following table summarizes the key specifications from various suppliers.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )Analysis MethodAvailable Quantities
Phytochemicals online 95%~99%C₂₀H₂₀NO₅⁺354.381HPLC-DAD or/and HPLC-ELSD, Mass, NMRMilligrams to grams (inquire for bulk)
BIORLAB >98% (HPLC)C₂₀H₂₀NO₅⁺354.4HPLC20mg
ChemFaces Not specifiedNot specifiedNot specifiedNot specified5mg, 10mg, 20mg and more
TargetMol ≥95%C₂₀H₂₀NO₅354.38Not specified1mg
ChemicalBook Not specifiedC₂₀H₂₀NO₅⁺354.3765Not specifiedInquire

Note: It is recommended to request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) from the supplier before purchase and use.

Mechanism of Action: Inhibition of Fatty Acid Synthase

Current research indicates that a primary mechanism of action for this compound involves the inhibition of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. The inhibition of FASN by this compound has been observed to suppress growth and induce cytotoxicity in breast cancer cells.[1]

Signaling Pathway of Fatty Acid Synthase Inhibition

The inhibition of FASN by this compound can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation. While the complete signaling cascade initiated by this compound is a subject of ongoing research, the inhibition of FASN is known to affect key cellular processes. A simplified representation of the FASN-related signaling pathway is depicted below.

FASN_Signaling This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Fatty_Acids Fatty Acid Synthesis (e.g., Palmitate) FASN->Fatty_Acids Catalyzes Proliferation Cell Proliferation FASN->Proliferation Supports Apoptosis Apoptosis FASN->Apoptosis Inhibits Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Membrane Membrane Integrity & Fluidity Fatty_Acids->Membrane Signaling Signaling Molecule Production Fatty_Acids->Signaling Membrane->Proliferation Supports Signaling->Proliferation Promotes

Caption: Simplified signaling pathway of FASN inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of this compound on cancer cells, based on standard laboratory techniques. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is designed to assess the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24, 48, or 72 hours.

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Calculate the cell viability as a percentage of the control.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Timecourse Incubate (24, 48, 72h) Treat_this compound->Incubate_Timecourse Add_Reagent Add MTT or WST-1 Reagent Incubate_Timecourse->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability assay.

Western Blot Analysis of FASN Expression

This protocol is to determine the effect of this compound on the protein expression levels of FASN.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Lyse the cells using lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative FASN expression.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-FASN) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: General workflow for Western Blot analysis of FASN expression.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[2][3] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.

This technical guide provides a foundational understanding of this compound for laboratory use. Further in-depth investigation into its specific molecular interactions and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

Preliminary Cytotoxicity Screening of Protopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of protopine, an isoquinoline alkaloid. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. It is important to note that initial searches for "Hydroprotopine" did not yield relevant results, suggesting a potential misspelling or a less-studied compound. The focus of this guide is therefore on the well-documented cytotoxic properties of protopine .

Quantitative Cytotoxicity Data

Protopine has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Promyelocytic Leukemia6.68[1]
A549Lung Carcinoma20.47[1]
MCF-7Breast Cancer22.59[1]
MDA-MB-231Breast Cancer32 µg/mL*
MIA PaCa-2Pancreatic Cancer-[1]
PANC-1Pancreatic Cancer-[1]
HepG2Liver Carcinoma-[1]
SW480Colon Adenocarcinoma-[1]
U343Glioblastoma-[1]
U87Glioblastoma-[1]

*Note: The IC50 for MDA-MB-231 was reported in µg/mL. A direct conversion to µM is not possible without the molecular weight of the specific protopine salt used in that study. The studies on MIA PaCa-2, PANC-1, HepG2, SW480, U343, and U87 confirmed cytotoxic effects but did not specify IC50 values[1].

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of protopine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells[2].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of protopine and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if desired. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals[3].

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[1].

Protocol:

  • Cell Treatment and Harvesting: Treat cells with protopine for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes[1].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Analysis of Apoptosis-Related Proteins by Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection[5].

Protocol:

  • Protein Extraction: Lyse protopine-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in protopine-induced apoptosis.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS[6].

Protocol:

  • Cell Treatment: Treat cells with protopine for the desired duration.

  • Probe Loading: Incubate the cells with DCFH-DA solution (typically 10-25 µM) in serum-free medium for 30-45 minutes at 37°C in the dark[7][8].

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis: Measure the fluorescence of DCF using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation/emission wavelength of approximately 485/535 nm[7].

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content)[9].

Protocol:

  • Cell Fixation: Harvest protopine-treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membrane. Cells can be stored at -20°C[10].

  • RNase Treatment: Rehydrate the fixed cells and treat them with RNase A to degrade RNA, which can also be stained by PI[9].

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Protopine start->treat mtt MTT Assay treat->mtt apoptosis Annexin V/PI Staining (Flow Cytometry) treat->apoptosis western Western Blot treat->western ros ROS Detection (DCFH-DA) treat->ros cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp ros_quant Measure ROS Levels ros->ros_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the cytotoxic evaluation of protopine.

Protopine-Induced Apoptotic Signaling Pathway

Signaling_Pathway cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway protopine Protopine ros_gen ↑ ROS Generation protopine->ros_gen pi3k_akt PI3K/Akt Signaling protopine->pi3k_akt Inhibition bax Bax protopine->bax Activation bcl2 Bcl-2 protopine->bcl2 Inhibition ros_gen->pi3k_akt Inhibition pi3k_akt->bcl2 Inhibition cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c Inhibition cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 parp PARP cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathway of protopine-induced apoptosis.

References

Literature review of isoquinoline alkaloids like Hydroprotopine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Protopine-type Isoquinoline Alkaloids

This technical guide provides a comprehensive literature review of protopine-type isoquinoline alkaloids, with a primary focus on Protopine and its derivative, Hydroprotopine (also known as Dithis compound). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological activities, mechanisms of action, and relevant experimental methodologies associated with these compounds.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds derived from the amino acid tyrosine.[1] They constitute one of the largest groups of alkaloids, with over 2,500 known compounds, primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae.[2] These compounds are known for their wide range of potent pharmacological activities.[1] Notable examples include morphine and codeine (analgesics), papaverine (antispasmodic), and berberine (antimicrobial).[2] The core chemical structure is based on the isoquinoline scaffold, but they are further classified into various subtypes, including benzylisoquinolines, aporphines, and protopines.[2]

This compound and Protopine: Structure and Occurrence

The focus of this guide is on the protopine alkaloid subclass. The primary compound for which extensive pharmacological data exists is Protopine . Its derivative, This compound (CAS 128397-41-1), is a closely related structure.[3] Due to the limited availability of specific data for this compound, this guide will detail the well-researched activities of Protopine, which serves as a strong predictive model for its hydrogenated analogue.

Protopine is a benzylisoquinoline alkaloid found in plants like the opium poppy (Papaver somniferum), Corydalis species, and Fumaria officinalis.[4][5] It is characterized by a unique ten-membered ring structure.[6]

Pharmacological Activities and Mechanism of Action

Protopine exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anti-platelet, neuroprotective, and anti-cancer effects.[7]

Anti-Inflammatory Activity

Protopine has demonstrated significant anti-inflammatory properties. It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][8]

Mechanism of Action: The anti-inflammatory effects of Protopine are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways .[2][9]

  • NF-κB Pathway: Protopine prevents the degradation of IκBα (inhibitor of kappa B), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][10] This inhibition halts the transcription of pro-inflammatory genes.

  • MAPK Pathway: Protopine downregulates the phosphorylation of key MAPK proteins, including p38, ERK1/2 (extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases).[2][11]

  • NLRP3 Inflammasome: Protopine has also been shown to alleviate cellular injury by retarding the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response.[12]

Anti-Platelet Aggregation Activity

Protopine is a potent inhibitor of platelet aggregation induced by various agonists.[5][13]

Mechanism of Action: Its anti-thrombotic effect is achieved by selectively inhibiting the synthesis of thromboxane A2 (TXA2) via the COX pathway.[7] It also inhibits the release and influx of platelet Ca2+, a critical step in the aggregation cascade.[7]

Neuroprotective and Other Activities

Protopine displays a range of additional pharmacological effects:

  • Neuroprotection: It protects neuronal cells (PC-12) from oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, and reducing apoptosis.[8]

  • Anti-cancer: Protopine has been shown to induce apoptosis in various cancer cell lines, including liver, colon, and prostate cancer.[7] The mechanism in prostate cancer cells involves mitotic arrest through microtubule stabilization and regulation of the Bcl-2 protein family.[7][8]

  • Analgesic and Sedative Effects: Like many isoquinoline alkaloids, Protopine exhibits analgesic and sedative properties, potentially through its interaction with histamine H1 receptors and modulation of Ca2+ signaling pathways.[4][8]

Quantitative Pharmacological Data

The following table summarizes key quantitative data reported for Protopine, illustrating its potency in various biological assays.

Activity AssessedModel SystemParameterValueReference
Anti-Platelet Aggregation Rabbit PlateletsIC50 vs. Arachidonic Acid12 ± 2 µM-
Rabbit PlateletsIC50 vs. ADP9 ± 2 µM-
Rabbit PlateletsIC50 vs. Collagen16 ± 2 µM-
Rabbit PlateletsIC50 vs. PAF11 ± 1 µM-
Plasma Protein Binding Human Serum Albumin (HSA)Binding Free Energy (ΔG)-7.7 kcal/mol[14]
α-1-acid glycoprotein (AAG)Binding Affinity (Ka)1.12 x 10^5 M^-1[14]
Anti-Inflammatory LPS-stimulated BV2 cellsNO Production InhibitionSignificant at 5, 10, 20 µM[2]
LPS-stimulated BV2 cellsPGE2 Production InhibitionSignificant at 5, 10, 20 µM[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Visualizations: Pathways and Workflows

Biosynthesis of Protopine

Protopine is biosynthesized from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic steps.[4]

G cluster_0 Protopine Biosynthesis Pathway S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine Berberine Bridge Enzyme S_Cheilanthifoline (S)-Cheilanthifoline S_Scoulerine->S_Cheilanthifoline Cheilanthifoline Synthase S_Stylopine (S)-Stylopine S_Cheilanthifoline->S_Stylopine Stylopine Synthase S_cis_N_Methylstylopine (S)-cis-N-Methylstylopine S_Stylopine->S_cis_N_Methylstylopine Tetrahydroprotoberberine N-methyltransferase Protopine Protopine S_cis_N_Methylstylopine->Protopine N-methylstylopine Hydroxylase

Caption: Biosynthetic pathway of Protopine from (S)-Reticuline.

Anti-Inflammatory Signaling Pathway of Protopine

Protopine exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling cascades.

G cluster_pathway Protopine's Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IkB IκBα Degradation LPS->IkB Protopine Protopine Protopine->p38 Inhibits Phosphorylation Protopine->JNK Inhibits Phosphorylation Protopine->ERK Inhibits Phosphorylation Protopine->IkB Inhibits NFkB NF-κB Translocation p38->NFkB JNK->NFkB ERK->NFkB IkB->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation

Caption: Protopine inhibits MAPK and NF-κB signaling pathways.

Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds like Protopine on cell viability.

G cluster_workflow Workflow for MTT Cytotoxicity Assay A 1. Seed Cells Plate cells in 96-well plates and incubate (24h) B 2. Compound Treatment Treat cells with various concentrations of Protopine A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate (2-4h) C->D E 5. Solubilize Formazan Remove medium, add solubilizing agent (e.g., DMSO) D->E F 6. Measure Absorbance Read absorbance at ~570nm using a plate reader E->F G 7. Data Analysis Calculate % viability and IC50 value F->G

Caption: Generalized workflow for an MTT cell viability assay.

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol provides a standard procedure for assessing the effect of an isoquinoline alkaloid on cell viability.[15][16][17]

  • Cell Plating: Seed cells (e.g., HepG2, BV2 microglia) into a 96-well flat-bottomed plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test alkaloid (e.g., Protopine) in dimethyl sulfoxide (DMSO). Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (blank), cells with medium and 0.1% DMSO (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell viability by 50%.[18]

Protocol for Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method to evaluate the anti-platelet effects of an isoquinoline alkaloid.[1][19]

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio 9:1, blood to citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP). Carefully collect the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% transmission baseline in the aggregometer.

  • Assay Procedure:

    • Place a 450 µL aliquot of PRP into a siliconized glass cuvette with a magnetic stir bar.

    • Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.

    • Add 50 µL of the test alkaloid solution (at various concentrations) or the vehicle control (e.g., saline or DMSO) to the PRP and incubate for an additional 3-5 minutes.

    • Initiate platelet aggregation by adding a known agonist, such as arachidonic acid (e.g., final concentration 100 µM), ADP, or collagen.

  • Measurement: The aggregometer measures the change in light transmission through the PRP sample for approximately 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission, with 0% set by the PRP and 100% set by the PPP. Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Protopine-type isoquinoline alkaloids, particularly Protopine, represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory, anti-platelet, and neuroprotective activities are rooted in their ability to modulate fundamental signaling pathways such as NF-κB and MAPK. While this compound remains less studied, its structural similarity to Protopine strongly suggests it may possess a comparable pharmacological profile, warranting further investigation.

For drug development professionals, these compounds offer novel scaffolds for the design of potent anti-inflammatory and anti-thrombotic agents. Future research should focus on elucidating the specific activities of this compound, conducting in vivo efficacy and safety studies, and exploring synthetic modifications to optimize their pharmacokinetic and pharmacodynamic properties.

References

Hydroprotopine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprotopine is a quaternary ammonium alkaloid that can be isolated from plants of the Corydalis genus, notably Corydalis yanhusuo. While research into its specific biological activities is ongoing, proper safety and handling procedures are paramount for any laboratory work involving this compound. This technical guide provides a consolidated overview of the available safety data, handling precautions, and general experimental considerations for this compound. It is intended to supplement, not replace, institutional safety protocols and a thorough review of any supplier-provided Safety Data Sheet (SDS).

Safety Data

Physical and Chemical Properties
PropertyValueSource
CAS Number 128397-41-1Multiple Sources
Molecular Formula C₂₀H₂₀NO₅⁺Multiple Sources
Molecular Weight 354.38 g/mol Multiple Sources
Appearance Off-white crystalline powderChemicalBook[1]
Solubility Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, acetoneChemicalBook[1]
Toxicological Data

Specific quantitative toxicological data, such as LD50 values, for this compound are not available in the public domain. The primary hazard information comes from non-authoritative sources, which should be treated as precautionary.

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302May cause harm if ingested.Cenmed
Causes serious eye irritationH319May cause significant irritation upon contact with eyes.Cenmed

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to standard laboratory safety protocols is required when handling this compound.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before use and dispose of them properly after handling.

    • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection : If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.

  • Hygiene Practices :

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Avoid generating dust when working with the powdered form.

First Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.

  • If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Logical Workflows

While specific, detailed experimental protocols for this compound are not widely published, a logical workflow for its use in in vitro cell-based assays can be conceptualized. This serves as a general guideline and should be adapted based on the specific cell line and experimental objectives.

General Workflow for In Vitro Cell Treatment

The following diagram illustrates a typical workflow for preparing and applying this compound to cell cultures.

G cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot prepare_media Prepare Treatment Media (Dilute Stock) aliquot->prepare_media seed Seed Cells in Multi-well Plate incubate1 Incubate (e.g., 24h) seed->incubate1 incubate1->prepare_media treat Treat Cells with this compound prepare_media->treat incubate2 Incubate for Exposure Time treat->incubate2 assay Perform Assay (e.g., Viability, Gene Expression) incubate2->assay data Data Collection and Analysis assay->data

Caption: General workflow for preparing this compound and treating cell cultures for subsequent analysis.

Potential Signaling Pathways

Detailed research on the specific signaling pathways modulated by this compound is limited. As an alkaloid from Corydalis yanhusuo, its effects may be complex and pleiotropic. The following diagram represents a logical relationship for investigating the potential mechanism of action, starting from a general screening approach to more specific pathway analysis.

G cluster_screening Initial Screening cluster_hypothesis Hypothesis Generation cluster_validation Pathway Validation phenotypic_screen Phenotypic Screen (e.g., Cell Viability, Morphology) omics Omics Analysis (Transcriptomics, Proteomics) phenotypic_screen->omics bioinformatics Bioinformatics Analysis (Pathway Enrichment) omics->bioinformatics target_pathway Identify Putative Target Pathway(s) bioinformatics->target_pathway western_blot Western Blot for Key Proteins target_pathway->western_blot inhibitor_studies Use of Pathway-Specific Inhibitors/Activators target_pathway->inhibitor_studies

Caption: Logical workflow for the investigation of this compound's mechanism of action.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which is limited and in some cases conflicting. It is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies and standard laboratory practices.

References

Methodological & Application

Application Notes and Protocols: Solubility and Biological Activity of Hydroprotopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprotopine is a protopine alkaloid found in various plant species, including those of the Corydalis and Hypecoum genera. It has garnered significant interest in the scientific community for its potential therapeutic applications, notably in the treatment of coronary heart disease and for its cytotoxic effects against certain cancer cell lines. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts. This document provides detailed information on the solubility of this compound, protocols for its characterization, and insights into its potential mechanisms of action.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a range of common laboratory solvents is essential for the preparation of stock solutions and experimental assays. While comprehensive quantitative data remains a subject of ongoing research, the following table summarizes the currently available information. For context, solubility data for structurally similar alkaloids (protopine, berberine, and palmatine) are also provided to offer a comparative perspective.

Table 1: Quantitative Solubility of this compound and Structurally Similar Alkaloids

SolventThis compoundProtopineBerberine (chloride)Palmatine (chloride)
DMSO 45 mg/mL[1]10 mM (~3.53 mg/mL)~25 mg/mL~30 mg/mL[2]
Methanol Soluble (qualitative)[1]Soluble in 30 mg/mLSparingly solubleSoluble
Ethanol Soluble (qualitative)[1]Slightly soluble~0.5 mg/mL[1]~5 mg/mL[2]
Chloroform Soluble (qualitative)[1]SolubleInsolubleSoluble
Dichloromethane Soluble (qualitative)---
Ethyl Acetate Soluble (qualitative)[1]Slightly solubleInsoluble-
Acetone Soluble (qualitative)[1]-Insoluble-

Note: The qualitative solubility of this compound is reported as "soluble" in the listed solvents, indicating it is likely a suitable solvent for creating stock solutions, though the exact concentration may need to be determined empirically.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the filtered sample and the standard solutions onto the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to this compound in each sample.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Figure 1: Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_0 Preparation cluster_1 Sample Processing cluster_2 Quantification A Add excess this compound to solvent B Seal vial and incubate on shaker (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D F Analyze sample and standards by HPLC D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine solubility G->H

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Signaling Pathways

Putative Signaling Pathway for this compound's Cardioprotective Effects

This compound has been investigated for its potential in treating coronary heart disease. While the precise signaling cascade is an area of active research, a plausible mechanism involves its known inhibitory effect on fatty acid synthase (FASN). In cardiac cells, the inhibition of FASN can modulate key signaling pathways that are implicated in cardiac hypertrophy and heart failure, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. The following diagram illustrates a hypothetical signaling pathway.

Figure 2: Putative Cardioprotective Signaling Pathway of this compound

G Hypothetical Cardioprotective Signaling of this compound cluster_0 This compound Action cluster_1 Cellular Target & Downstream Pathways cluster_2 Cellular Response cluster_3 Physiological Outcome A This compound B Fatty Acid Synthase (FASN) A->B Inhibits C PI3K/Akt/mTOR Pathway B->C Modulates D Wnt/β-catenin Pathway B->D Modulates E Decreased Protein Synthesis C->E F Reduced Cell Growth C->F G Altered Gene Transcription D->G H Inhibition of Cardiac Hypertrophy E->H F->H G->H

Caption: A proposed mechanism for the cardioprotective effects of this compound.

Signaling Pathway for FASN Inhibition-Mediated Cytotoxicity in Cancer Cells

This compound's cytotoxicity in breast cancer cells is linked to its inhibition of fatty acid synthase (FASN). The downregulation of FASN can trigger apoptosis through the modulation of signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR and β-catenin pathways.

Figure 3: FASN Inhibition-Mediated Cytotoxicity

G FASN Inhibition and Downstream Effects in Cancer Cells cluster_0 Drug Action cluster_1 Molecular Target and Pathways cluster_2 Cellular Consequences A This compound B Fatty Acid Synthase (FASN) A->B Inhibits C PI3K/Akt/mTOR Signaling B->C Inhibits D β-catenin Signaling B->D Inhibits E Decreased Lipogenesis B->E F Inhibition of Cell Proliferation C->F D->F G Induction of Apoptosis F->G

Caption: A simplified diagram of this compound-induced cytotoxicity via FASN inhibition.

Conclusion

This application note provides a summary of the current knowledge on the solubility of this compound and offers detailed protocols for its further characterization. The provided diagrams illustrate the potential signaling pathways through which this compound may exert its therapeutic effects. It is important to note that while data from structurally similar alkaloids can be informative, empirical determination of this compound's properties is recommended for specific experimental conditions. Further research is warranted to fully elucidate the quantitative solubility in a broader range of solvents and to confirm the precise molecular mechanisms underlying its biological activities.

References

Preparing Hydroprotopine Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of hydroprotopine stock solutions for use in cell culture experiments. This document outlines the necessary materials, step-by-step procedures, and important considerations to ensure accurate and reproducible results in the investigation of this compound's biological activity.

Introduction to this compound

This compound is a bioactive alkaloid compound that has garnered interest in biomedical research for its potential therapeutic properties. Accurate preparation of stock solutions is the first critical step for in vitro studies investigating its mechanism of action and potential applications in drug development.

This compound: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and subsequent dilutions to desired working concentrations.

PropertyValueSource(s)
Molecular Weight 354.38 g/mol [1][2]
Solubility Soluble in DMSO (45 mg/mL or 126.98 mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile pipettes and tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 354.38 g/mol * 1000 mg/g = 3.54 mg

  • Weighing the this compound:

    • Carefully weigh out 3.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring complete dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage of the stock solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions

It is crucial to dilute the concentrated stock solution to the final desired concentration in cell culture medium immediately before use. To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.1%.

Example: Preparing a 10 µM working solution:

  • Perform a 1:1000 dilution of the 10 mM stock solution in your complete cell culture medium.

    • For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down before adding it to your cell culture plates.

Recommended Working Concentrations

Based on studies of the structurally related and functionally similar alkaloid, protopine, a starting concentration range of 5 µM to 40 µM is recommended for initial experiments with this compound.[2][3][4] The optimal concentration will be cell-type dependent and should be determined empirically through dose-response experiments, such as a cytotoxicity assay (e.g., MTT or LDH assay).

Postulated Signaling Pathway of this compound

While the direct molecular targets of this compound are still under investigation, extensive research on the related compound, protopine, suggests a likely mechanism of action involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][5] These pathways are critical regulators of inflammation and cell survival.

Below is a diagram illustrating the postulated inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.

G Postulated Inhibitory Action of this compound on the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibition NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

The following diagram illustrates the experimental workflow for preparing and using this compound in cell culture.

G Experimental Workflow for this compound Cell Culture Studies Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Prepare 10 mM Stock Prepare 10 mM Stock Dissolve in DMSO->Prepare 10 mM Stock Aliquot and Store at -80C Aliquot and Store at -80C Prepare 10 mM Stock->Aliquot and Store at -80C Thaw Aliquot Thaw Aliquot Aliquot and Store at -80C->Thaw Aliquot Dilute in Culture Medium Dilute in Culture Medium Thaw Aliquot->Dilute in Culture Medium Treat Cells Treat Cells Dilute in Culture Medium->Treat Cells Perform Downstream Assays Perform Downstream Assays Treat Cells->Perform Downstream Assays

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for Hydroprotopine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of hydroprotopine in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a protopine-type isoquinoline alkaloid found in various plant species, including those of the Corydalis and Macleaya genera. Protopine alkaloids exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and pharmacological research. This document outlines a validated HPLC method for the determination of this compound.

Principle of the Method

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and an aqueous buffer. The retention time and peak area of this compound are used for its identification and quantification, respectively.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified by a water purification system)

    • Acetic acid or Formic acid (analytical grade)

    • Ammonium acetate (analytical grade)

    • This compound reference standard (purity ≥98%)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powder and place it in a flask.

    • Add 50 mL of methanol and perform ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[2]

HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized for specific applications and instrumentation.

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted)
Gradient Program 0-5 min: 10% A5-25 min: 10-90% A (linear gradient)25-30 min: 90% A30.1-35 min: 10% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Note: The gradient program and mobile phase composition should be optimized based on the specific separation requirements and the complexity of the sample matrix.

Data Analysis and Quantification
  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from the calibration curve using the peak area of the analyte in the sample chromatogram.

Data Presentation

The following table summarizes typical quantitative data obtained from the HPLC analysis of protopine-type alkaloids, which can be extrapolated for this compound analysis.

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Protopine~15-201 - 1005015080.6 - 97.6[2]
Allocryptopine~12-181 - 100---

Note: These values are indicative and may vary depending on the specific HPLC system, column, and experimental conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Plant Material/Biological Fluid) SamplePrep Sample Preparation (Extraction, Filtration) Sample->SamplePrep Standard This compound Standard StandardPrep Standard Preparation (Stock & Working Solutions) Standard->StandardPrep HPLC HPLC System SamplePrep->HPLC StandardPrep->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (285 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result (Concentration of this compound) Quantification->Result

Caption: Workflow for this compound HPLC Analysis.

Signaling Pathway

Protopine, a closely related alkaloid, has been shown to induce apoptosis in cancer cells through the regulation of the ROS/PI3K/Akt signaling pathway.[3] It is plausible that this compound may exert similar biological effects through this pathway.

signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeability Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed ROS/PI3K/Akt Signaling Pathway for this compound-Induced Apoptosis.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Hydroprotopine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

AFFILIATION: Google Research

Abstract

This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroprotopine in plasma. The protocol is designed for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). All experimental parameters, from sample preparation to mass spectrometric conditions, are outlined to ensure reproducibility. The presented protocol provides a robust framework for the accurate determination of this compound concentrations in plasma, supporting preclinical and clinical pharmacokinetic studies.

Introduction

This compound, an alkaloid compound, has garnered interest for its potential pharmacological activities. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices such as plasma is essential. LC-MS/MS has become the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range. This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Tetrahydropalmatine or a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat, mouse)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System: UPLC/HPLC system capable of binary gradient elution
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Gradient Program: Time (min)

Mass Spectrometry:

ParameterCondition
System: Triple quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Scan Type: Multiple Reaction Monitoring (MRM)
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
Gas Flow Rates: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)
MRM Transitions and Energy Settings

The following table provides suggested MRM transitions for this compound and a common internal standard, tetrahydropalmatine. Note: These parameters, especially the collision energy, should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 356.2192.11003025
This compound (Qualifier) 356.2149.11003035
Tetrahydropalmatine (IS) 356.2192.11003028

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria is presented below.

ParameterAcceptance Criteria
Linearity (r²): ≥ 0.99
Calibration Range: e.g., 1 - 1000 ng/mL
Accuracy (% Bias): Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (%RSD): ≤ 15% (≤ 20% for LLOQ)
Recovery: Consistent, precise, and reproducible
Matrix Effect: Within acceptable limits, IS should normalize variability
Stability: Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Visualizations

Experimental Workflow

experimental_workflow sample_receipt Plasma Sample Receipt (Calibration Standard, QC, Unknown) is_addition Internal Standard Spiking sample_receipt->is_addition protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) is_addition->protein_precipitation vortexing Vortexing protein_precipitation->vortexing centrifugation Centrifugation vortexing->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_injection LC-MS/MS Injection supernatant_transfer->lc_ms_injection data_acquisition Data Acquisition (MRM Mode) lc_ms_injection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing final_report Final Report Generation data_processing->final_report

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Logical Relationship of Method Development

method_development compound_info Compound Information (this compound) ms_optimization MS Parameter Optimization compound_info->ms_optimization Select Precursor/ Product Ions lc_development LC Method Development compound_info->lc_development Optimize Separation sample_prep Sample Preparation Development compound_info->sample_prep Optimize Extraction method_validation Method Validation ms_optimization->method_validation lc_development->method_validation sample_prep->method_validation routine_analysis Routine Sample Analysis method_validation->routine_analysis

Caption: Logical steps in LC-MS/MS method development.

Conclusion

The LC-MS/MS protocol described in this application note provides a sensitive, specific, and reliable method for the quantification of this compound in plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is crucial for pharmacokinetic studies involving a large number of samples. The detailed experimental conditions and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. This method can be readily implemented in a bioanalytical laboratory and adapted for different biological matrices with appropriate validation.

Application Notes and Protocols for Treating MCF-7 Cells with Protopine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, has demonstrated notable anti-cancer properties in various cancer cell lines. In the context of breast cancer research, understanding its mechanism of action in cell lines such as MCF-7 is of significant interest. These application notes provide a detailed protocol for the treatment of MCF-7 cells with Protopine, outlining methods for assessing its effects on cell viability, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the effects of Protopine on MCF-7 cells.

ParameterValueCell LineReference
IC50 29.45 µMMCF-7[1]
TreatmentConcentrationEffect on Cell CycleCell LineReference
Protopine 10 µMNo significant modificationMCF-7[2]
Protopine + Gemcitabine 10 µM + 50 µMIncrease in subG1 phaseMCF-7[2]
TreatmentConcentrationEffect on Cell ViabilityCell LineReference
Protopine 10 µM~28% decreaseMCF-7[2]
Protopine 50 µM~27% decreaseMIA PaCa-2[2]
Protopine + Gemcitabine 10 µM + 50 µMIncreased viability compared to single agentsMCF-7[2]

Experimental Protocols

Cell Culture and Maintenance

MCF-7, a human breast adenocarcinoma cell line, should be cultured and maintained to ensure cell health and reproducibility of experiments.

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 96-well, 24-well, and 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the old medium and wash the cells with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate into new flasks or plates for experiments.

Protopine Preparation and Treatment

Materials:

  • Protopine (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of Protopine by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared.

  • Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 10 µM, 30 µM, 50 µM).

  • Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

  • Seed MCF-7 cells in appropriate culture plates and allow them to attach overnight.

  • Replace the medium with fresh medium containing the desired concentrations of Protopine or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Protopine-treated and control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of Protopine and a vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Protopine-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates and incubate overnight.

  • Treat cells with Protopine or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Protopine-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed and treat MCF-7 cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Protopine Treatment cluster_assays Analysis start Start with MCF-7 Cells culture Culture in DMEM + 10% FBS start->culture subculture Subculture at 80-90% Confluency culture->subculture seed Seed Cells in Plates subculture->seed treat Treat with Protopine (or Vehicle) seed->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis

Caption: Experimental workflow for treating MCF-7 cells with Protopine.

protopine_signaling_pathway cluster_protopine Protopine Action cluster_pathway Potential Signaling Cascade cluster_cellular_effects Cellular Outcomes Protopine Protopine PI3K PI3K Protopine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Regulation Apoptosis Apoptosis mTOR->Apoptosis Regulation

Caption: Postulated signaling pathway of Protopine in MCF-7 cells.

References

Application Notes and Protocols for Protopine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine is an isoquinoline alkaloid found in various plant species, including those of the Papaveraceae family. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects. These properties are attributed to its interaction with multiple cellular signaling pathways. This document provides a comprehensive overview of the administration of protopine in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their preclinical studies.

Data Presentation

Toxicological Data

The acute toxicity of protopine has been evaluated in rodent models to establish its safety profile. The median lethal dose (LD50) provides a critical measure of acute toxicity.

Animal Model Administration Route LD50 95% Confidence Interval Source
ICR MiceOral (gavage)313.10 mg/kg245.26–397.17 mg/kg[1]
ICR Mice (as MPTA)Oral (gavage)481.99 mg/kg404.27–574.70 mg/kg[2][3]
SD Rats (as MPTA)Oral (gavage)481.99 mg/kgNot Reported[3]

*MPTA: Macleaya cordata total protopine alkaloids.

Pharmacokinetic Parameters

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following data for protopine have been reported in rats.

Intravenous Administration in Rats

Parameter Value Unit Source
Dose10mg/kg[4]
T1/2 alpha (Distribution half-life)0.05h[4]
T1/2 beta (Elimination half-life)1.85h[4]
Ke (Elimination rate constant)1.52h⁻¹[4]
CL (Clearance)6.41L/h[4]
Vd (Volume of distribution)17.27L[4]

Oral Administration in Rats

Following oral administration of a Corydalis decumbentis extract (equivalent to 159.62 mg/kg of protopine), protopine was detected in brain tissue, with peak concentrations observed at approximately 6 hours in female rats and 10 hours in male rats. However, another study reported that after oral administration of protopine, the parent compound and its metabolites were not detected in the plasma of rats, suggesting potential challenges with oral bioavailability or rapid metabolism.[5]

Efficacy Data in Disease Models

Protopine has demonstrated therapeutic potential in various animal models of disease.

Anti-inflammatory Activity

Animal Model Disease Model Administration Route Effective Dose Observed Effect Source
RatsCarrageenan-induced paw edemaIntraperitoneal50–100 mg/kgInhibition of paw edema[6]
Rats (as MPTA)Carrageenan-induced paw edemaOral (gavage)2.54 and 5.08 mg/kgSignificant reduction in paw swelling[7]
Mice (as MPTA)Xylene-induced auricular edemaOral (gavage)3.67 and 7.33 mg/kgSignificant reduction in ear swelling[7]
MiceLPS-induced intestinal inflammationOral (gavage)6, 12, and 24 mg/kgReduced intestinal inflammation and pro-inflammatory cytokine levels[8]

*MPTA: Macleaya cordata total protopine alkaloids.

Anti-cancer Activity

Animal Model Cancer Model Administration Route Effective Dose Observed Effect Source
BALB/c nude miceLiver carcinoma xenograft (HepG2 or Huh-7 cells)Not specified5, 10, and 20 mg/kgSignificant inhibition of tumor growth[9]

Experimental Protocols

Acute Oral Toxicity Study in Mice (LD50 Determination)

This protocol is adapted from studies determining the median lethal dose (LD50) of protopine.[1][3]

Materials:

  • Protopine

  • Vehicle (e.g., 0.5% glacial acetic acid in water)

  • ICR mice (male and female, 18-22 g)

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of protopine in the chosen vehicle. A range of doses should be selected based on preliminary studies. For protopine, doses ranging from 108 mg/kg to 833 mg/kg have been tested.[1]

  • Animal Grouping: Randomly divide mice into groups (n=10 per group, 5 male and 5 female). One group will serve as the vehicle control.

  • Fasting: Fast the mice overnight (approximately 12 hours) before administration, with free access to water.

  • Administration: Weigh each mouse and calculate the exact volume of the protopine suspension to be administered. Administer the calculated dose via oral gavage. The volume should typically be around 10 ml/kg.[1]

  • Observation: Continuously observe the animals for clinical signs of toxicity and mortality for the first 4 hours post-administration, and then periodically for 14 days.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on surviving animals at the end of the 14-day observation period.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This protocol is based on a standard model for assessing acute inflammation.[6][7]

Materials:

  • Protopine

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Administration supplies (syringes, needles for intraperitoneal or oral gavage)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for one week and then randomly divide them into control and treatment groups.

  • Protopine Administration: Administer protopine (e.g., 50-100 mg/kg, i.p. or 2.54-5.08 mg/kg, p.o.) or the vehicle to the respective groups.[6][7] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) can also be included.

  • Induction of Edema: One hour after protopine administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Liver Cancer Xenograft Model in Nude Mice

This protocol describes a common in vivo model to assess the anti-cancer efficacy of protopine.[9]

Materials:

  • Protopine

  • Vehicle (e.g., saline)

  • BALB/c nude mice (4-6 weeks old)

  • Human liver cancer cell lines (e.g., HepG2, Huh-7)

  • Matrigel (optional)

  • Calipers

  • Administration supplies

Procedure:

  • Cell Culture: Culture the selected human liver cancer cells under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Protopine Administration: Administer protopine (e.g., 5, 10, 20 mg/kg) or vehicle to the mice daily via the chosen route (e.g., intraperitoneal injection).[9]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring Animal Health: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined maximum size, or if signs of excessive morbidity are observed.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Protopine Signaling Pathways

Protopine has been shown to modulate several key signaling pathways involved in inflammation and cancer.

protopine_signaling protopine Protopine nfkb NF-κB protopine->nfkb ros ROS protopine->ros ampk AMPK protopine->ampk lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb inflammation Inflammation (iNOS, COX-2, Cytokines) nfkb->inflammation pi3k PI3K ros->pi3k akt Akt pi3k->akt apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition pgc1a PGC1α ampk->pgc1a neuroprotection Neuroprotection pgc1a->neuroprotection

Caption: Protopine's modulation of key signaling pathways.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of protopine in an animal model of disease.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping disease_induction Disease Model Induction (e.g., Tumor Xenograft, Inflammation) grouping->disease_induction treatment Protopine/Vehicle Administration disease_induction->treatment monitoring Monitoring (Tumor size, Paw volume, etc.) treatment->monitoring endpoint Study Endpoint & Sample Collection monitoring->endpoint data_analysis Data and Statistical Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vivo studies.

References

Application Note: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] Its expression is typically low in most normal adult tissues but is significantly upregulated in many types of cancer cells to support rapid proliferation and membrane synthesis.[1][2] This differential expression makes FAS a promising therapeutic target for anticancer drug development.[1][3] Pharmacological inhibition of FAS can lead to an accumulation of metabolic intermediates, induce metabolic stress, and ultimately trigger apoptosis in cancer cells.[2] A variety of natural and synthetic compounds have been investigated for their FAS inhibitory potential. This document provides a detailed protocol for an in vitro assay to screen and characterize potential FAS inhibitors, such as the natural product hydroprotopine.

Data Presentation

Quantitative data from FAS inhibition assays should be summarized for clear comparison. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Template for FAS Inhibition Data

CompoundIC50 (µM)MethodReference
This compoundTBDSpectrophotometricInternal Data
Cerulenin (Control)ValueSpectrophotometricLiterature
Orlistat (Control)ValueSpectrophotometricLiterature
TBD = To Be Determined

Experimental Protocols

This section details the methodology for a common spectrophotometric in vitro FAS inhibition assay, which measures the decrease in NADPH concentration.

Materials and Reagents

  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound (or other test compounds)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.0)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow Diagram

FAS_Inhibition_Assay_Workflow Experimental Workflow for FAS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Substrates, NADPH, Enzyme) prep_compounds Prepare Test Compound Dilutions (e.g., this compound) add_components Add Buffer, DTT, BSA, Acetyl-CoA, NADPH, and Inhibitor to Wells prep_compounds->add_components pre_incubate Pre-incubate with FAS add_components->pre_incubate initiate_reaction Initiate Reaction with Malonyl-CoA pre_incubate->initiate_reaction read_absorbance Measure Absorbance at 340 nm (Kinetic or Endpoint) initiate_reaction->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro fatty acid synthase inhibition assay.

Procedure

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA.

    • Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in the phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a solution of purified FAS enzyme in the phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • Potassium phosphate buffer

      • 1 mM DTT

      • 0.1 mg/mL BSA

      • 50 µM Acetyl-CoA

      • 150 µM NADPH

      • Varying concentrations of the test compound (e.g., this compound). Include a positive control (a known FAS inhibitor like cerulenin or orlistat) and a negative control (DMSO vehicle).

    • Add the FAS enzyme to each well to a final concentration of approximately 5-10 µg/mL.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding Malonyl-CoA to a final concentration of 100 µM.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100%

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of FAS Inhibition

The inhibition of FAS can disrupt cellular metabolism in several ways, leading to anticancer effects. A simplified, hypothetical signaling pathway illustrating the consequences of FAS inhibition is shown below.

FAS Inhibition Signaling Pathway Diagram

FAS_Inhibition_Pathway Hypothetical Signaling Pathway of FAS Inhibition cluster_input Inhibition cluster_enzyme Enzyme cluster_pathway Metabolic Pathway cluster_consequences Cellular Consequences inhibitor This compound (or other FAS inhibitor) fas Fatty Acid Synthase (FAS) inhibitor->fas Inhibits malonyl_coa_acc Malonyl-CoA Accumulation inhibitor->malonyl_coa_acc fatty_acids Fatty Acid Synthesis fas->fatty_acids Catalyzes fas->fatty_acids acetyl_coa Acetyl-CoA acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas er_stress ER Stress malonyl_coa_acc->er_stress apoptosis Apoptosis er_stress->apoptosis

Caption: Consequences of fatty acid synthase (FAS) inhibition.

Explanation of the Pathway

  • Inhibition: A FAS inhibitor, such as the compound being tested, binds to and inhibits the activity of the FAS enzyme.

  • Metabolic Block: This inhibition blocks the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids.

  • Malonyl-CoA Accumulation: The blockage of FAS leads to the accumulation of its substrate, malonyl-CoA. High levels of malonyl-CoA can be cytotoxic.

  • ER Stress and Apoptosis: The disruption of lipid metabolism and the accumulation of certain metabolites can induce stress in the endoplasmic reticulum (ER), which in turn can activate apoptotic pathways, leading to cancer cell death.[4]

The in vitro fatty acid synthase inhibition assay is a fundamental tool for the discovery and characterization of novel anticancer agents. The protocol described here provides a reliable and reproducible method for screening compounds like this compound for their potential to inhibit FAS activity. Further investigation into the mechanism of action of promising candidates is essential for their development as therapeutic agents.

References

Application Note: Measuring Hydroprotopine's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroprotopine is a hypothetical novel compound under investigation for its potential therapeutic properties. A critical step in characterizing any new compound is to assess its effect on cell proliferation. Dysregulated cell proliferation is a hallmark of cancer, making anti-proliferative activity a key indicator of potential anticancer efficacy. This document provides detailed protocols for assessing the impact of this compound on cell proliferation using three standard in vitro assays: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and the colony formation assay for long-term clonogenic survival. Additionally, it outlines a method for investigating the potential mechanism of action by analyzing the MAPK/ERK signaling pathway.

Core Methodologies

Three primary methods are detailed to provide a comprehensive view of this compound's anti-proliferative effects:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A rapid, colorimetric assay to measure cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[1][2][3][4] The quantity of formazan is directly proportional to the number of viable cells.[1]

  • BrdU (5-bromo-2'-deoxyuridine) Assay: A method to quantify new DNA synthesis.[5][6] BrdU, an analog of thymidine, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle and is detected using specific antibodies.[5][6]

  • Colony Formation (Clonogenic) Assay: An in vitro assay that measures the ability of a single cell to undergo sustained proliferation and form a colony. It is considered a stringent test for assessing the long-term effects of a compound on cell survival and reproductive integrity.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)[2][3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[1][3]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2][3] Read the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: BrdU Assay for DNA Synthesis

This protocol directly measures DNA replication as an indicator of cell proliferation.

Materials:

  • Cells seeded in 96-well plates (as in Protocol 1)

  • BrdU Labeling Solution (10 µM)[9]

  • Fixing/Denaturing Solution[10]

  • Anti-BrdU primary antibody[10]

  • HRP-conjugated secondary antibody[10]

  • TMB substrate[10]

  • Stop Solution (e.g., 1 M H2SO4)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[5][10] The optimal time may vary depending on the cell division rate.

  • Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[10] This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation: Wash wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[10]

  • Secondary Antibody Incubation: Wash wells. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[10]

  • Detection: Wash wells. Add 100 µL of TMB substrate and incubate for 15-30 minutes, or until color develops.[10]

  • Stop Reaction: Add 100 µL of Stop Solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Express results as a percentage of BrdU incorporation in vehicle-treated control cells.

Protocol 3: Colony Formation Assay

This assay assesses the long-term impact of this compound on the ability of single cells to form colonies.

Materials:

  • 6-well plates

  • Complete culture medium

  • This compound

  • Fixative solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% Crystal Violet in methanol/water)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.[7]

  • Fixation: Wash the plates gently with PBS. Add 1 mL of fixative solution to each well and incubate for 15 minutes.

  • Staining: Remove the fixative and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.

  • Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell Line Incubation Time (h) IC50 (µM)
PC-3 48 15.2 ± 1.8
MCF-7 48 22.5 ± 2.5

| DU145 | 48 | 18.9 ± 2.1 |

Table 2: Effect of this compound on BrdU Incorporation

Treatment Concentration (µM) BrdU Incorporation (% of Control)
Vehicle Control 0 100 ± 5.6
This compound 10 75.3 ± 4.1
This compound 25 42.1 ± 3.5

| this compound | 50 | 15.8 ± 2.9 |

Table 3: Colony Formation Assay Results in PC-3 Cells

Treatment Concentration (µM) Plating Efficiency (%) Surviving Fraction
Vehicle Control 0 85.4 1.00
This compound 5 60.2 0.70
This compound 10 35.1 0.41

| this compound | 20 | 12.8 | 0.15 |

Visualizations

Diagrams created using Graphviz to illustrate workflows and biological pathways.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture Maintain Cell Cultures Seed Seed Cells into Plates (96-well or 6-well) Culture->Seed Prepare Prepare this compound Serial Dilutions Treat Treat Cells and Incubate (24-72 hours) Prepare->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT BrdU BrdU Assay (DNA Synthesis) Treat->BrdU Colony Colony Formation (Long-term Survival) Treat->Colony Acquire Acquire Data (Absorbance/Colony Counts) MTT->Acquire BrdU->Acquire Colony->Acquire Analyze Calculate Viability, IC50, Surviving Fraction Acquire->Analyze

Caption: Experimental workflow for assessing this compound's anti-proliferative effects.

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation and survival.[11][12][13] Many anti-cancer compounds exert their effects by inhibiting components of this pathway.[14]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Prolif Gene Expression & Cell Proliferation TF->Prolif Hydro This compound Hydro->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols for Hydroprotopine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Hydroprotopine for High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of this compound and its related alkaloid, Protopine, in high-throughput screening (HTS) assays. While specific HTS data for this compound is not widely available, this guide leverages the known bioactivities of the closely related and well-studied compound, Protopine, to establish a framework for HTS campaigns. The focus is on a luciferase reporter gene assay designed to identify modulators of the NF-κB signaling pathway, a key regulator of inflammation.

Introduction to this compound and Protopine

This compound is a benzylisoquinoline alkaloid derived from various plant species.[1][2][3][4] It is structurally similar to Protopine, an alkaloid found in plants of the Papaveraceae family, which has been studied for a range of pharmacological activities.[5][6] Protopine has demonstrated anti-inflammatory, anti-cancer, and analgesic properties.[7][8] Its anti-inflammatory effects are attributed, in part, to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.[9][10] Protopine has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt signaling pathway.[11][12]

Given the shared structural features and the established biological activities of Protopine, this compound presents as a compelling candidate for high-throughput screening campaigns aimed at discovering novel modulators of key cellular signaling pathways.

High-Throughput Screening (HTS) Application: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Therefore, identifying compounds that modulate this pathway is a significant goal in drug discovery. A common and effective method for screening for such modulators in a high-throughput format is the use of a cell-based luciferase reporter gene assay.

Principle of the NF-κB Luciferase Reporter Assay

This assay utilizes a stable cell line engineered to express the firefly luciferase gene under the control of a promoter containing multiple NF-κB response elements. When the NF-κB pathway is activated (e.g., by stimulation with Tumor Necrosis Factor-alpha, TNF-α), the NF-κB transcription factor binds to these response elements, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB activation. Inhibitors of the pathway will, therefore, lead to a decrease in the luminescent signal.

Quantitative Data Presentation

The following table presents hypothetical data from a high-throughput screen of a small compound library, including Protopine, against the NF-κB signaling pathway.

Compound IDCompound NameConcentration (µM)% Inhibition of NF-κB ActivityCalculated IC50 (µM)
C001Protopine115.28.5
548.9
1075.3
2592.1
5098.6
C002Compound A15.1> 50
512.8
1020.5
2535.7
5045.2
C003Compound B130.14.2
565.4
1088.9
2595.3
5099.1
C004Compound C (Inactive)502.3> 50

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay Protocol

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TNF-α

  • Protopine (and other test compounds) dissolved in DMSO

  • 384-well white, clear-bottom assay plates

  • Luciferase Assay Reagent

  • Luminometer

Protocol:

  • Cell Culture: Maintain the HEK293T NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh growth medium.

    • Count the cells and adjust the density to 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of Protopine and other test compounds in DMSO. Further dilute in assay medium (DMEM with 0.5% FBS) to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells of the assay plate.

    • Include control wells: vehicle control (DMSO only) and a positive control inhibitor (if available).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Activation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces approximately 80% of the maximal luciferase expression (e.g., 10 ng/mL, to be optimized).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 5 µL of assay medium to the unstimulated wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the assay plate and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, TNF-α stimulated controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IKK_complex->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Protopine Protopine Protopine->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Protopine.

G HTS Workflow for NF-κB Inhibitor Screening start Start seed_cells Seed HEK293T NF-κB Reporter Cells in 384-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Protopine/ Test Compounds incubate1->add_compounds incubate2 Incubate 1h add_compounds->incubate2 add_tnfa Add TNF-α to Stimulate incubate2->add_tnfa incubate3 Incubate 6h add_tnfa->incubate3 add_luciferase Add Luciferase Assay Reagent incubate3->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence data_analysis Data Analysis (% Inhibition, IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for identifying NF-κB inhibitors.

References

Application Note: Cell Cycle Analysis of Hydroprotopine-Treated Cells using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for analyzing the cell cycle distribution of cultured cells treated with Hydroprotopine using propidium iodide (PI) staining and flow cytometry. This compound is an investigational compound that has been shown to induce cell cycle arrest, and this protocol offers a robust method to quantify its effects.

Introduction

Cell cycle progression is a fundamental process that is tightly regulated to ensure proper cell division. Deregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[1][2] Flow cytometry is a powerful technique used to analyze the cell cycle by measuring the DNA content of individual cells within a population.[3][4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[3][6]

This compound is a novel anti-proliferative agent that is hypothesized to interfere with cell cycle progression. This application note details a standard procedure to treat cells with this compound, fix and stain them with PI, and analyze the resulting cell cycle distribution by flow cytometry.

Principle of the Assay

The protocol is based on the principle that the amount of DNA in a cell correlates with its phase in the cell cycle.

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content before dividing.[4]

Cells are first treated with this compound. After treatment, they are harvested and fixed with ice-cold ethanol, which permeabilizes the cell membranes to allow the entry of PI.[7][8][9] Since PI can also bind to double-stranded RNA, treatment with RNase A is essential to ensure that the fluorescent signal comes exclusively from DNA.[3][6][10][11] The stained cells are then analyzed on a flow cytometer, where the intensity of the PI fluorescence from each cell is measured. A histogram of fluorescence intensity versus cell count reveals the distribution of the cell population across the G0/G1, S, and G2/M phases.[2][5]

Hypothetical Data Presentation

Treatment of a cancer cell line (e.g., HeLa) with this compound is expected to cause an accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint. The following table summarizes the expected dose-dependent effect.

This compound Conc. (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
1048.1 ± 2.825.3 ± 2.226.6 ± 2.5
2535.7 ± 3.519.8 ± 1.944.5 ± 3.9
5022.4 ± 2.112.5 ± 1.565.1 ± 4.2

Table 1: Representative data showing the percentage of HeLa cells in each phase of the cell cycle after 24 hours of treatment with increasing concentrations of this compound. Data are presented as mean ± standard deviation.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Proliferating mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Appropriate complete medium with serum and antibiotics

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Trypsin-EDTA: For detaching adherent cells

  • Ethanol (EtOH): 70%, ice-cold (store at -20°C)[12][13]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A (DNase-free)[7]

    • 0.1% Triton X-100 (optional, for permeabilization)

    • in PBS

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Flow cytometer with a 488 nm or 532 nm laser

    • Vortex mixer[8]

    • 12 x 75 mm polystyrene/polypropylene tubes for flow cytometry[8]

Step-by-Step Methodology

5.1. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of harvesting.

  • Incubate the cells for 24 hours under standard conditions (37°C, 5% CO2).

  • Treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 24 hours).

5.2. Cell Harvesting

  • Adherent Cells: Aspirate the culture medium. Wash the cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 1 mL of complete medium.

  • Suspension Cells: No trypsinization is needed.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.[10] Aspirate the supernatant.

  • Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

5.3. Cell Fixation

  • Resuspend the cell pellet in the residual PBS (approx. 50-100 µL).

  • While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[9][10][14]

  • Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in ethanol at -20°C for several weeks.[10]

5.4. Propidium Iodide Staining

  • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[12] Fixed cells are more buoyant.[13]

  • Carefully aspirate the ethanol supernatant without disturbing the pellet.

  • Wash the cells once with 2 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

  • Incubate the cells for 30 minutes at room temperature in the dark.[12][13]

  • (Optional) Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove any aggregates.[14][15]

5.5. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer to measure the PI signal using the appropriate channel (e.g., FL2 or FL3 on older instruments; PE-Texas Red channel on newer instruments).

  • Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[6][12]

  • Run the samples at a low flow rate to ensure accurate data collection.[8]

  • Collect data for at least 10,000-20,000 single-cell events.

  • Use a dot plot of the fluorescence area vs. height or width to gate on single cells and exclude doublets and aggregates.[8]

  • Analyze the resulting DNA content histogram using a cell cycle analysis software model (e.g., Dean-Jett-Fox, Watson) to deconvolute the G0/G1, S, and G2/M populations.[2][9]

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Data Acquisition & Analysis a Seed Cells in 6-Well Plates b Incubate 24h a->b c Treat with this compound (0-50 µM) b->c d Incubate 24h c->d e Harvest & Wash Cells d->e f Fix in Cold 70% Ethanol e->f g Stain with PI/RNase A Solution f->g h Acquire on Flow Cytometer g->h i Gate on Singlets h->i j Analyze DNA Histogram i->j

Caption: Experimental workflow for cell cycle analysis.

Hypothesized Signaling Pathway for G2/M Arrest

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis.[16][17] this compound is hypothesized to induce DNA damage, activating the ATM/ATR signaling cascade, which ultimately blocks the activation of the Cyclin B1/CDK1 complex required for mitotic entry.[18][19]

G hydro This compound damage DNA Damage hydro->damage induces atm ATM/ATR Kinase Activation damage->atm chk Chk1/Chk2 Phosphorylation atm->chk cdc25c Cdc25C (Phosphatase) chk->cdc25c inhibits arrest G2/M Arrest chk->arrest cyc_cdk Cyclin B1/CDK1 (Mitotic Kinase) cdc25c->cyc_cdk activates mitosis Entry into Mitosis cyc_cdk->mitosis cyc_cdk->arrest inhibition leads to

Caption: Hypothesized signaling pathway for G2/M arrest.

References

Troubleshooting & Optimization

Technical Support Center: Improving Hydroprotopine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of hydroprotopine for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is an alkaloid that is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), with a reported solubility of 45 mg/mL.[1] However, its analogue, protopine, is classified as practically insoluble in water.[2][3] Due to its chemical structure, this compound is also expected to have very low aqueous solubility, which presents a significant challenge for formulating doses for in vivo studies, particularly for intravenous administration.

Q2: Why is improving aqueous solubility crucial for in vivo studies?

For effective in vivo research, particularly with oral or parenteral administration, the compound must be dissolved in a biocompatible vehicle. Poor aqueous solubility can lead to several issues, including:

  • Inaccurate and inconsistent dosing.

  • Low bioavailability, meaning a small fraction of the drug reaches systemic circulation.

  • Precipitation of the compound at the injection site or in the gastrointestinal tract, which can cause irritation, inflammation, or embolism.

  • Difficulty in achieving desired therapeutic concentrations.

Q3: What are the primary strategies for enhancing the solubility of poorly water-soluble compounds like this compound?

Several established techniques can be employed to improve the aqueous solubility of hydrophobic drugs. The most common and effective methods include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule to form a more water-soluble inclusion complex.

  • Solid Dispersion: Dispersing this compound in an inert carrier matrix at the solid state.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing this compound formulations for in vivo experiments.

Issue 1: this compound precipitates when my stock solution in organic solvent is diluted with an aqueous buffer.
  • Problem: The concentration of the organic solvent is too low in the final formulation to keep this compound dissolved. This is a common issue when moving from a high-concentration stock in 100% organic solvent to a final dilution with a high percentage of aqueous buffer.

  • Solutions:

    • Optimize the Co-solvent System: Systematically test different ratios of co-solvents and aqueous buffers to find a mixture that maintains solubility without causing precipitation.

    • Use a Different Co-solvent: Some co-solvents are more effective at lower concentrations. Consider biocompatible co-solvents such as polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol.

    • Employ a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to stabilize the formulation and prevent precipitation.

    • Consider an Alternative Formulation Strategy: If co-solvency is not sufficient, more advanced techniques like cyclodextrin complexation or creating a nanosuspension may be necessary.

Issue 2: The required dose of this compound is too high to be dissolved in a small, injectable volume.
  • Problem: The maximum achievable concentration of this compound in a biocompatible vehicle is below the required therapeutic dose for the animal model.

  • Solutions:

    • Cyclodextrin Complexation: This technique can significantly increase the aqueous solubility of a drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used excipients that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility by several folds.[4][5][6]

    • Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

    • Nanosuspension: This method increases the surface area of the drug particles, leading to a faster dissolution rate and potentially allowing for a higher concentration in suspension.[7][8][9][10]

Issue 3: I am concerned about the potential toxicity of the solvents or excipients in my formulation.
  • Problem: Some organic solvents and excipients can have toxic effects in animals, especially at high concentrations or with repeated dosing.

  • Solutions:

    • Consult Preclinical Formulation Guidelines: Refer to established guidelines for safe limits of commonly used excipients in various animal species.

    • Prioritize Biocompatible Excipients: Whenever possible, use excipients with a well-established safety profile, such as PEG300, PEG400, propylene glycol, and certain cyclodextrins.

    • Minimize Excipient Concentration: The goal is to use the minimum amount of any excipient necessary to achieve the desired solubility and stability.

    • Conduct a Vehicle Toxicity Study: Before initiating the main experiment, it is advisable to administer the vehicle alone to a small group of animals to ensure it does not produce any adverse effects.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the potential effectiveness of various solubility enhancement techniques. Since specific quantitative data for this compound is limited, these tables provide representative data for other poorly soluble compounds, including alkaloids, to illustrate the expected improvements.

Table 1: Comparison of Solubilization Techniques

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.2 to 50-foldSimple to prepare; suitable for early-stage studies.Potential for precipitation upon dilution; risk of solvent toxicity.
Cyclodextrin Complexation Encapsulation of the drug molecule within a cyclodextrin cavity.5 to 100-fold or more[6]Significant solubility enhancement; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersion Dispersion of the drug in a solid hydrophilic carrier.10 to 200-foldEnhances both solubility and dissolution rate; suitable for oral formulations.Can be complex to prepare and characterize; potential for physical instability (recrystallization).
Nanosuspension Reduction of drug particle size to the sub-micron range.Increases dissolution velocity rather than equilibrium solubility.High drug loading is possible; suitable for multiple administration routes.Requires specialized equipment; potential for particle aggregation.

Table 2: Common Co-solvents for In Vivo Formulations

Co-solventTypical Concentration Range (%)Administration RoutesNotes
Propylene Glycol (PG) 10 - 60Oral, IV, IMGenerally recognized as safe (GRAS).
Polyethylene Glycol 300/400 10 - 60Oral, IV, IM, SCGRAS; viscosity increases with concentration.
Ethanol 5 - 20Oral, IVCan cause irritation at higher concentrations.
Dimethyl Sulfoxide (DMSO) < 10 (for in vivo)IV, IPUse with caution due to potential for toxicity and interaction with other substances.

Table 3: Commonly Used Cyclodextrins

CyclodextrinAbbreviationKey Properties
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility; low toxicity; commonly used in parenteral formulations.
Sulfobutyl ether-β-cyclodextrin SBE-β-CDHigh aqueous solubility; negatively charged, which can be beneficial for certain drugs.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at improving this compound solubility.

Protocol 1: Co-solvent Formulation Development
  • Objective: To determine a suitable co-solvent system for solubilizing this compound for intravenous administration.

  • Materials: this compound powder, DMSO, PEG300, Propylene Glycol, Saline (0.9% NaCl).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in 100% DMSO.

    • Prepare a series of co-solvent/saline mixtures (e.g., 10% PEG300 in saline, 20% PEG300 in saline, etc.).

    • Add a small volume of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration.

    • Vortex each solution thoroughly.

    • Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour, 4 hours).

    • The optimal co-solvent system will be the one with the lowest concentration of organic solvent that maintains this compound in solution.

Protocol 2: Cyclodextrin Complexation
  • Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.

    • Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

    • The resulting solution can be diluted with a pharmaceutically acceptable buffer for in vivo use.

Visualizations

The following diagrams illustrate the workflows for preparing different this compound formulations.

CoSolvent_Workflow start Start: this compound Powder stock Dissolve in 100% DMSO (High Concentration Stock) start->stock mix Mix Stock with Co-solvent Blends stock->mix cosolvent Prepare Co-solvent/ Aqueous Buffer Blends cosolvent->mix observe Observe for Precipitation mix->observe finish End: Soluble Formulation observe->finish

Co-solvent Formulation Workflow

Cyclodextrin_Workflow start Start: this compound Powder mix Add Excess this compound to Cyclodextrin Solution start->mix cd_solution Prepare Aqueous Cyclodextrin Solution cd_solution->mix stir Stir for 24-48 hours mix->stir filter Filter to Remove Undissolved Drug stir->filter analyze Analyze Solubility filter->analyze finish End: Soluble Complex analyze->finish

Cyclodextrin Complexation Workflow

Nanosuspension_Workflow start Start: this compound Powder premix Disperse Drug in Stabilizer Solution start->premix homogenize High-Pressure Homogenization premix->homogenize characterize Particle Size and Zeta Potential Analysis homogenize->characterize finish End: Nanosuspension characterize->finish

Nanosuspension Preparation Workflow

References

Technical Support Center: Stability of Hydroprotopine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of hydroprotopine in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of isoquinoline alkaloids like this compound in aqueous solutions is typically influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters during your experiments to ensure reproducible results.

Q2: What is a forced degradation study and why is it important for understanding this compound stability?

A2: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation. This process is vital for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.

Q3: What are the typical conditions for a forced degradation study of an alkaloid like this compound?

A3: Standard forced degradation conditions include:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the sample in both solid and solution states.

  • Photodegradation: Exposing the sample to a controlled light source (e.g., UV and visible light).

Q4: How can I analyze this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for quantifying this compound. For the identification of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is highly effective as it provides information about the molecular weight and structure of the molecules.

Q5: My this compound solution is showing a color change over time. What could be the cause?

A5: A color change in your solution may indicate chemical degradation, often due to oxidation or photodegradation. It is advisable to store your solutions protected from light and in a controlled atmosphere (e.g., under an inert gas like nitrogen or argon) if you suspect oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram - Impurities in the initial material.- Formation of degradation products.- Verify the purity of your this compound standard.- Conduct a forced degradation study to identify the retention times of potential degradants.- Use LC-MS to determine the mass of the unknown peaks for structural elucidation.
Poor peak shape or resolution - Inappropriate mobile phase or column.- Co-elution of this compound with a degradant.- Optimize the HPLC method (e.g., adjust mobile phase composition, pH, or gradient).- Use a different column chemistry.- Ensure your analytical method is "stability-indicating."
Loss of this compound concentration in control samples - Adsorption to container surfaces.- Instability under storage conditions.- Use silanized glass or polypropylene vials.- Re-evaluate your storage conditions (e.g., temperature, light exposure). Prepare fresh standards for each experiment.
Precipitation of the compound in solution - Poor solubility at the tested pH or concentration.- Formation of an insoluble degradation product.- Determine the solubility of this compound at different pH values.- Consider using a co-solvent if appropriate for your experimental design.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the this compound stock solution in an oven at 80°C for 48 hours.

    • Solid: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-DAD method and by LC-MS/MS for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at a suitable wavelength (determined by UV-Vis spectrum of this compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound (Template)

Stress Condition Time (hours) This compound Assay (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C 01000-
2
8
24
0.1 M NaOH, 60°C 01000-
2
8
24
3% H₂O₂, RT 01000-
2
8
24
Thermal, 80°C 48
Photolytic 24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (UV/Vis) stock->photo Apply Stress hplc Stability-Indicating HPLC-DAD acid->hplc Quantification base->hplc Quantification oxidation->hplc Quantification thermal->hplc Quantification photo->hplc Quantification lcms LC-MS/MS for Identification hplc->lcms Characterization of Degradants kinetics Degradation Kinetics (Optional) hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound hydrolyzed_product Hydrolyzed Product (e.g., ring opening) This compound->hydrolyzed_product pH dependent oxidized_product Oxidized Product (e.g., N-oxide) This compound->oxidized_product H₂O₂ photo_product Photolytic Product (e.g., rearrangement) This compound->photo_product UV/Vis light

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Optimizing Hydroprotopine Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Hydroprotopine concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a benzylisoquinoline alkaloid found in various plants.[1][2] It has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.[3] The primary mechanism of action involves the intrinsic apoptotic pathway, characterized by the generation of Reactive Oxygen Species (ROS), which in turn inhibits the PI3K/Akt signaling pathway.[3][4] This leads to a cascade of events including the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, the release of cytochrome c from the mitochondria, and the activation of caspase-9 and caspase-3.[3][5]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

Based on published data, a broad concentration range from 3 nM to 300 µM has been tested on various cell lines.[6] However, significant cytotoxic effects are often observed in the micromolar range. For initial screening, it is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal range for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and acetone.[7] For cell culture experiments, DMSO is a common choice.[8][9] To prepare a stock solution, dissolve the this compound powder in DMSO to a concentration of 10 mM.[][11] It is recommended to prepare fresh solutions for each experiment.[12] If storage is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[12]

Q4: Which cytotoxicity assay is recommended for use with this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and well-documented colorimetric assay for assessing cell viability and has been successfully used in studies with Protopine.[3][4][13] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Troubleshooting Guide

Issue 1: Low or no cytotoxicity observed.

  • Possible Cause: The concentration of this compound may be too low for the specific cell line being tested.

    • Solution: Increase the concentration range in your dose-response experiment. Refer to the IC50 values in the data table below for guidance on effective concentrations in other cell lines.

  • Possible Cause: The incubation time may be too short.

    • Solution: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for this compound to induce a cytotoxic effect.

  • Possible Cause: The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution of this compound before each experiment.[12] Ensure proper storage of the solid compound and stock solutions to maintain their stability.[]

Issue 2: Inconsistent or highly variable results between replicates.

  • Possible Cause: Uneven cell seeding in the microplate wells.

    • Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute the cells evenly.

  • Possible Cause: Precipitation of this compound in the culture medium.

    • Solution: Although soluble in DMSO, high concentrations of this compound might precipitate when diluted in aqueous culture medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower final DMSO concentration.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation, which can concentrate the compound and affect cell viability. Fill the outer wells with sterile PBS or culture medium.

Issue 3: Unexpected increase in cell viability at certain concentrations (Hormetic effect).

  • Possible Cause: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This phenomenon, known as hormesis, has been observed with Protopine in some cell lines.[6]

    • Solution: This is a real biological effect. Carefully document the concentrations at which this occurs. If the goal is to find a cytotoxic concentration, focus on the higher concentrations that consistently show a decrease in cell viability.

Data Presentation

Table 1: IC50 Values of Protopine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
HepG2Hepatocellular Carcinoma~5048MTT
Huh-7Hepatocellular Carcinoma~4048MTT
MIA PaCa-2Pancreatic Cancer~10-50Not SpecifiedCrystal Violet
PANC-1Pancreatic Cancer~10-50Not SpecifiedCrystal Violet
PC-3Prostate Cancer~10-50Not SpecifiedCrystal Violet
HTB-26 (MDA-MB-231)Breast Cancer~10-50Not SpecifiedCrystal Violet
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot Specified

Note: The data presented here is a summary from multiple sources and should be used as a reference. Optimal concentrations may vary depending on the specific experimental conditions.[14][15]

Experimental Protocols

MTT Assay for Determining Cytotoxicity of this compound

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium from your 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualization

Hydroprotopine_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2_Bclxl Bcl-2 / Bcl-xl Akt->Bcl2_Bclxl Promotes Mitochondrion Mitochondrion Bcl2_Bclxl->Mitochondrion Inhibits cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_this compound Prepare this compound dilutions prepare_this compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Preventing Hydroprotopine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Hydroprotopine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture?

A1: this compound is a bioactive isoquinoline alkaloid.[1] Like many alkaloids, it is a lipophilic compound with poor aqueous solubility at physiological pH, which is a primary reason for its precipitation in cell culture media.[2][3] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4]

Q2: What are the initial signs of this compound precipitation in my cell culture?

A2: Precipitation can be observed in several ways:

  • Visible particles: You might see small, crystalline, or amorphous particles floating in the media or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The cell culture medium may appear hazy or cloudy.[5]

  • Microscopic observation: Under a microscope, you may observe non-cellular particulate matter.

It is important to distinguish between compound precipitation and microbial contamination, which can also cause turbidity. Microbial contamination is often accompanied by a rapid change in the medium's color (due to pH indicators like phenol red) and the presence of motile microorganisms.[5]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent toxicity to the cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of ≤ 0.1% for long-term experiments.[6]

Q4: Can I filter the medium to remove the this compound precipitate?

A4: Filtering the medium after precipitation has occurred is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate and lower effective concentration of this compound in your experiment, which will compromise the reproducibility and validity of your results.[6] The focus should be on preventing precipitation from occurring in the first place.

Q5: How does the pH of the cell culture medium affect this compound solubility?

A5: The solubility of alkaloids like this compound, which are weak bases, is often pH-dependent. As an isoquinoline alkaloid, this compound is expected to be more soluble at a slightly acidic pH where it can be protonated to form a more water-soluble salt.[2][7] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Cellular metabolism can further alter the local pH, potentially causing the compound to precipitate over time.[5]

Q6: Can serum in the cell culture medium help with this compound solubility?

A6: Yes, components of fetal bovine serum (FBS) or other sera, such as albumin, can bind to hydrophobic compounds like this compound.[8][9][10][11] This binding can effectively increase the apparent solubility of the compound in the culture medium. However, it's important to note that this binding can also reduce the free concentration of this compound available to interact with the cells.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock solution to the medium. Poor aqueous solubility and rapid solvent shift. The abrupt change from a high concentration in an organic solvent (like DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.[5]1. Optimize the dilution process: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[5] This ensures rapid and uniform dispersion. 2. Use a higher stock concentration: Preparing a more concentrated stock solution allows for the addition of a smaller volume to the medium, minimizing the solvent shock effect and keeping the final DMSO concentration low.
Precipitation occurs over time in the incubator. Compound instability or exceeding thermodynamic solubility. The compound may be degrading or slowly precipitating as it reaches its equilibrium solubility under the culture conditions (37°C, CO₂ environment).[6]1. Determine the maximum soluble concentration: Perform a solubility test (see Protocol 2) to find the highest concentration of this compound that remains soluble in your specific cell culture medium over the duration of your experiment. 2. Prepare fresh solutions: Prepare the final working dilutions of this compound immediately before each experiment. 3. Consider pH buffering: If your cells tolerate it, using a medium with a stronger buffer system (e.g., supplemented with HEPES) can help maintain a stable pH.[5]
Precipitation is observed after freeze-thaw cycles of the stock solution. Reduced solubility at low temperatures. The compound may have precipitated out of the solvent during freezing and did not fully redissolve upon thawing.1. Aliquot the stock solution: Prepare single-use aliquots of the high-concentration stock solution to avoid repeated freeze-thaw cycles.[6] 2. Ensure complete redissolution: Before use, warm the thawed aliquot to room temperature or briefly to 37°C and vortex thoroughly to ensure all precipitated compound has redissolved.
Precipitation is inconsistent between experiments. Variability in media batches or preparation. Different lots of serum or media can have slight variations in composition that may affect the solubility of this compound. Inconsistent preparation techniques can also be a factor.1. Standardize your protocol: Ensure consistent procedures for media preparation and the addition of this compound. 2. Test new batches: When using a new lot of media or serum, it is advisable to perform a small-scale solubility test.

Quantitative Data Summary

Compound Solvent Solubility Source
Berberine (chloride) DMSO~25 mg/mL[4]
Ethanol~0.5 mg/mL[4]
WaterVery slightly soluble[12]
DMSO:PBS (1:4, pH 7.2)~0.2 mg/mL[13]
Sanguinarine (chloride) DMSO4-5 mg/mL[14]
WaterInsoluble[14]
EthanolInsoluble[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). A higher stock concentration is generally better.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution, but be cautious of potential degradation.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (with serum and other supplements, if applicable), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate or sterile microcentrifuge tubes

  • Calibrated pipettes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of 2-fold serial dilutions of the this compound stock solution in pre-warmed cell culture medium. Start with a concentration higher than your intended highest experimental concentration.

  • Include a negative control well containing only the cell culture medium with the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the plate or tubes at 37°C and 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect each well or tube for signs of precipitation (cloudiness, crystals).

  • For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to check for the presence of micro-precipitates.

  • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.

Protocol 3: Using Cyclodextrins to Enhance this compound Solubility

Objective: To use cyclodextrins as a potential solubilizing agent for this compound in cell culture.

Background: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or physiological buffer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in sterile water or a physiological buffer.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • This cyclodextrin-complexed stock solution can then be diluted into the cell culture medium. Note that the effect of HP-β-CD on your specific cell line should be evaluated in control experiments.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed? B Immediate Precipitation? A->B Yes L Problem Resolved? A->L No C Precipitation Over Time? B->C No D Optimize Dilution: - Add dropwise to pre-warmed media - Vortex during addition B->D Yes F Determine Max Soluble Conc. (Protocol 2) C->F Yes I Precipitation After Freeze-Thaw? C->I No D->L E Use Higher Stock Concentration E->L G Prepare Fresh Dilutions F->G H Consider pH Buffering (HEPES) G->H H->L J Aliquot Stock Solution I->J Yes K Ensure Complete Redissolution J->K K->L G cluster_1 Stock Solution Preparation and Dilution A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 50 mM stock) A->B C Aliquot and Store at -80°C B->C D Thaw and Vortex Aliquot C->D F Add Stock Dropwise to Medium while Vortexing D->F E Pre-warm Cell Culture Medium (37°C) E->F G Final Working Solution (e.g., 10 µM, ≤0.1% DMSO) F->G G cluster_2 Factors Influencing this compound Solubility Solubility This compound Solubility pH Medium pH pH->Solubility Temperature Temperature Temperature->Solubility Solvent Co-solvent (DMSO) % Solvent->Solubility MediaComp Media Components (Salts, Proteins) MediaComp->Solubility Conc Concentration Conc->Solubility

References

Troubleshooting inconsistent results in Hydroprotopine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Protopine Experiments.

A Note on "Hydroprotopine": Initial searches for "this compound" did not yield information on a recognized scientific compound. This guide has been developed for "Protopine," a well-researched isoquinoline alkaloid, assuming a possible error in the compound name. Protopine is known for a wide range of biological activities, and this guide aims to address common challenges encountered during its study.

Frequently Asked Questions (FAQs)

Q1: What is Protopine and what are its known biological activities?

Protopine is an isoquinoline alkaloid found in plants of the Papaveraceae family, such as Opium Poppy and Corydalis species[1][2]. It is recognized for a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, neuroprotective, and anti-parasitic activities[1][3][4].

Q2: In which signaling pathways is Protopine known to be active?

Protopine has been shown to modulate several key signaling pathways. Notably, it can inhibit the MAPK/NF-κB and PI3K/Akt pathways[5][6][7]. It also has effects on intracellular reactive oxygen species (ROS) accumulation, calcium ion (Ca2+) channels, and microtubule stabilization[1][5][8]. Additionally, it has been found to retard the NLRP3 signaling pathway[9].

Q3: Is Protopine soluble in aqueous media?

No, Protopine is practically insoluble in water[10]. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO before being diluted in cell culture media. It's crucial to note the final concentration of the solvent in the media to avoid solvent-induced artifacts.

Q4: What is the stability of Protopine and how should it be stored?

Protopine is generally stable under recommended storage conditions, but it can be sensitive to prolonged exposure to light[10][11]. It is advisable to store stock solutions in the dark, preferably at -20°C or -80°C, and to protect them from light during experiments to prevent degradation.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)

Q: My IC50 values for Protopine vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values can stem from several factors:

  • Compound Solubility and Precipitation: Due to its poor water solubility, Protopine may precipitate out of the culture medium, especially at higher concentrations. This leads to an inaccurate effective concentration.

    • Troubleshooting:

      • Visually inspect your treatment media for any signs of precipitation.

      • Prepare fresh dilutions from a concentrated stock for each experiment.

      • Consider using a solubilizing agent or a different solvent system, ensuring appropriate vehicle controls are included.

  • Batch-to-Batch Variation: If you are using Protopine extracted from a natural source, the purity can vary between batches.

    • Troubleshooting:

      • Whenever possible, use a high-purity, commercially available standard.

      • If using your own extract, perform quality control (e.g., HPTLC, HPLC) to ensure consistent purity and concentration[12].

  • Cell Culture Conditions: Factors like cell passage number, confluency, and minor variations in incubation time can affect cellular response to treatment.

    • Troubleshooting:

      • Use cells within a consistent, low passage number range.

      • Seed cells at a consistent density to ensure similar confluency at the time of treatment.

      • Standardize all incubation times precisely.

  • Interaction with Media Components: Protopine may interact with components in the cell culture serum, affecting its bioavailability[11][13].

    • Troubleshooting:

      • If possible, conduct experiments in low-serum or serum-free media, after confirming this does not adversely affect cell health.

      • Maintain a consistent source and batch of serum for a set of experiments.

Issue 2: Inconsistent Effects on Signaling Pathways (e.g., Western Blot Results)

Q: I'm seeing variable phosphorylation levels of proteins in the PI3K/Akt or MAPK pathways after Protopine treatment. Why?

A: This can be a common issue when working with natural compounds that have multiple targets.

  • Time-Dependent Effects: Protopine's impact on signaling pathways can be transient. The timing of cell lysis after treatment is critical.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the desired effect on your target protein.

  • Dose-Dependent Biphasic Effects: Some compounds can have opposing effects at different concentrations. For example, low concentrations might be cytoprotective while high concentrations are cytotoxic[7].

    • Troubleshooting:

      • Conduct a detailed dose-response analysis. Test a wide range of concentrations, including those lower than your initially intended dose.

  • Off-Target Effects: As an alkaloid, Protopine can have multiple cellular targets[8]. The observed effect on one pathway might be an indirect consequence of its action on another.

    • Troubleshooting:

      • Use specific inhibitors or activators of the pathway of interest to confirm that Protopine's effect is indeed mediated through that pathway.

      • Consult literature to understand the broader pharmacological profile of Protopine[3][4].

Issue 3: Unexpected Cytotoxicity or Lack of Effect

Q: Protopine is showing higher toxicity in my experiments than reported, or it's not showing any effect at expected concentrations. What's wrong?

A: This discrepancy can arise from experimental setup or the specific cell line used.

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to the same compound due to variations in their genetic makeup and protein expression (e.g., drug transporters)[14].

    • Troubleshooting:

      • Confirm the reported IC50 values are for the same cell line you are using.

      • If using a new cell line, establish a dose-response curve to determine its specific sensitivity.

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve Protopine can be toxic to cells at higher concentrations.

    • Troubleshooting:

      • Ensure your final solvent concentration is low (typically <0.5%) and non-toxic to your cells.

      • Always include a vehicle control group (cells treated with the same concentration of solvent as the highest Protopine dose) to account for any solvent-induced effects.

  • Compound Degradation: Improper storage or handling, especially exposure to light, can lead to the degradation of Protopine, resulting in a loss of activity[11].

    • Troubleshooting:

      • Always use freshly prepared dilutions and protect stock solutions from light.

      • Periodically check the purity of your stock compound if it has been stored for a long time.

Data Presentation

Table 1: Reported IC50 Values of Protopine in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
HL-60Promyelocytic Leukemia6.68[7]
A-549Lung Cancer20.47[7]
MCF-7Breast Cancer22.59[7]
HepG2Liver Carcinoma~10-40 (viability inhibition)[5][7]
SW480Colon CancerCytotoxic effects noted[7]
MIA PaCa-2Pancreatic CancerCytotoxic effects noted[7]

Table 2: Summary of Protopine's Effects on Key Signaling Pathways

PathwayEffectCell ModelKey Proteins AffectedReferences
PI3K/Akt InhibitionLiver Carcinoma CellsPI3K, Akt[5][15]
MAPK/NF-κB InhibitionHepG2, RAW 264.7 CellsERK, JNK, p38, I-κBα, NF-κB[1][6][7]
NLRP3 Inflammasome InhibitionIntestinal Epithelial CellsNLRP3[9]
Apoptosis (Intrinsic) InductionLiver Carcinoma CellsCaspase-3[5][15]
Microtubule Dynamics StabilizationProstate Cancer CellsMicrotubules, Cyclin B1[1][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general methodology for determining the effect of Protopine on the viability of adherent cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Protopine in DMSO. From this stock, create serial dilutions in serum-free medium to achieve 2x the final desired concentrations.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the Protopine dilutions (or vehicle control) to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB Activation

This protocol outlines the steps to assess the effect of Protopine on the phosphorylation of I-κBα, an indicator of NF-κB pathway inhibition[6].

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Protopine at various concentrations for the predetermined optimal time. Include a positive control (e.g., LPS or PMA stimulation to activate the pathway) and a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein samples to the same concentration (e.g., 20-30 µg) and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-I-κBα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total I-κBα and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify band intensities to determine the change in phosphorylation levels.

Visualizations

Protopine_PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Protopine Protopine ROS ROS (Reactive Oxygen Species) Protopine->ROS induces ROS->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Protopine induces ROS, which inhibits the PI3K/Akt survival pathway, leading to apoptosis.

Protopine_MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, PMA) MAPK MAPK (ERK, JNK, p38) Stimulus->MAPK Protopine Protopine Protopine->MAPK inhibits I_kappa_B IκBα Protopine->I_kappa_B inhibits phosphorylation MAPK->I_kappa_B phosphorylates IkB_NFkB IκBα-NF-κB Complex NF_kappa_B NF-κB Inflammation Inflammatory Gene Expression NF_kappa_B->Inflammation promotes IkB_NFkB->NF_kappa_B releases

Caption: Protopine inhibits the MAPK and NF-κB pathways to reduce inflammatory gene expression.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (Seed 6-well plates) C 3. Treat Cells (Time-course & Dose-response) A->C B 2. Prepare Protopine Stock & Dilutions B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA/Bradford) D->E F 6. Western Blot (SDS-PAGE, Transfer) E->F G 7. Immunodetection (Antibodies, ECL) F->G H 8. Data Analysis & Normalization G->H

Caption: General workflow for analyzing Protopine's effect on protein expression via Western Blot.

References

Hydroprotopine Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation of hydroprotopine. Due to the limited specific published data on this compound degradation, this guide is based on established principles for isoquinoline alkaloids and general best practices for pharmaceutical stability studies as outlined by the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is an isoquinoline alkaloid found in plants such as Corydalis yanhusuo.[1][2] The study of its degradation is crucial for ensuring the safety, efficacy, and stability of any potential pharmaceutical product containing this compound. Regulatory agencies require a thorough understanding of a drug's degradation profile to identify potential impurities that may be toxic or impact the therapeutic effect.[3][4][5]

Q2: What are the typical conditions for a forced degradation study of an isoquinoline alkaloid like this compound?

Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[4][6] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.

  • Base Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.

  • Oxidation: Exposure to an oxidizing agent, commonly 3% to 30% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to light sources as specified in ICH Q1B guidelines.

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not well-documented, isoquinoline alkaloids can undergo several types of reactions. Based on the structure of the related compound protopine, potential degradation pathways for this compound could involve ring cleavage, demethylation, and oxidation.[7] The presence of hydroxyl groups may lead to the formation of water loss products under certain conditions.[8]

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying the parent drug and its degradation products. A stability-indicating method should be developed that resolves all significant degradants from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight information and fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and degradation peaks in HPLC. Inadequate mobile phase composition, incorrect column choice, or suboptimal gradient.1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).2. Experiment with a different stationary phase (e.g., C18, phenyl-hexyl).3. Optimize the gradient slope and time.
No degradation observed under stress conditions. Stress conditions are too mild. The molecule is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant).2. Increase the temperature or duration of exposure.3. Ensure the drug is in solution to facilitate reaction.
Complete degradation of the parent compound. Stress conditions are too harsh.1. Reduce the concentration of the stressor.2. Lower the temperature or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[9]
Inconsistent or irreproducible results. Variability in experimental conditions (temperature, light exposure), sample preparation, or instrument performance.1. Carefully control all experimental parameters.2. Use a validated sample preparation protocol.3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.
Difficulty in identifying a degradation product by LC-MS. Low abundance of the degradant, complex fragmentation pattern, or co-elution with other components.1. Concentrate the sample to increase the signal of the degradant.2. Optimize MS parameters (e.g., collision energy) to obtain informative fragment ions.3. Improve chromatographic separation to resolve co-eluting peaks.

Experimental Protocols

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

a. Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

b. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state studies, place the powdered drug substance in an oven at 80°C.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

c. Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Stability-Indicating HPLC Method

This is a representative method that would require optimization for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
Stress Condition % Degradation Number of Degradation Products Major Degradant (Retention Time)
1 M HCl, 60°C, 24h15.23DP1 (8.5 min)
1 M NaOH, 60°C, 24h18.92DP2 (10.2 min)
30% H₂O₂, RT, 24h22.54DP3 (12.1 min)
Heat (80°C), 48h8.71DP4 (9.8 min)
Photolysis11.32DP5 (11.5 min)

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV (Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS Characterize Peaks NMR NMR (Structure Elucidation) LCMS->NMR Isolate & Elucidate This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for forced degradation and analysis of this compound.

signaling_pathway cluster_conditions Stress Conditions HP This compound Acid Acid/Base HP->Acid Oxidant Oxidant HP->Oxidant Light Light/Heat HP->Light DP1 Degradation Product 1 DP2 Degradation Product 2 DP3 Degradation Product 3 Acid->DP1 Oxidant->DP2 Light->DP3

Caption: Potential degradation pathways of this compound under stress.

References

Minimizing off-target effects of Hydroprotopine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydroprotopine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in experiments. The following troubleshooting guides and FAQs are designed to help minimize off-target effects and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the novel receptor tyrosine kinase, Kinase-X (KX). It functions by competitively binding to the ATP-binding pocket of the KX catalytic domain, thereby preventing phosphorylation and activation of downstream signaling pathways implicated in tumorigenesis.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound involve the inhibition of two other kinases: Kinase-Y (KY) and Kinase-Z (KZ). Kinase-Y is a key regulator of cellular metabolism, and its inhibition can lead to observable changes in metabolic assays. Kinase-Z plays a crucial role in cardiac muscle contraction, and its inhibition by this compound has been linked to potential cardiotoxicity in preclinical models.

Q3: How can I confirm if the observed effects in my experiment are due to on-target or off-target activity of this compound?

To differentiate between on-target and off-target effects, a combination of experimental controls is recommended. These include:

  • Rescue Experiments: Transfecting cells with a mutated, this compound-resistant form of Kinase-X. If the observed phenotype is rescued, it is likely an on-target effect.

  • Knockdown/Knockout Models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase-X, Kinase-Y, or Kinase-Z. Comparing the phenotype of these models to that induced by this compound can help elucidate the responsible kinase.

  • Orthogonal Chemical Probes: Employing other structurally and mechanistically different inhibitors of Kinase-X, Kinase-Y, or Kinase-Z to see if they replicate the observed phenotype.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cellular Metabolism

If you observe significant alterations in metabolic assays (e.g., Seahorse assay, glucose uptake) that are inconsistent with the known function of Kinase-X, it may be due to the off-target inhibition of Kinase-Y.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound inhibits Kinase-X versus Kinase-Y.

  • Biochemical Assays: Directly measure the activity of Kinase-Y in the presence of varying concentrations of this compound.

  • Metabolic Rescue: Supplement the cell culture media with metabolites that are downstream of Kinase-Y to see if this rescues the metabolic phenotype.

Issue 2: Evidence of Cardiotoxicity in Preclinical Models

Should you observe signs of cardiotoxicity (e.g., arrhythmias, reduced contractility) in animal models or iPSC-derived cardiomyocytes, this could be a result of off-target inhibition of Kinase-Z.

Troubleshooting Steps:

  • In Vitro Cardiac Assays: Use iPSC-derived cardiomyocytes to assess the direct effects of this compound on cardiac function in a controlled environment.

  • Electrophysiology Studies: Perform patch-clamp experiments to determine if this compound affects ion channel function in cardiomyocytes.

  • Structural Analogs: If available, test structural analogs of this compound that have a lower affinity for Kinase-Z to see if the cardiotoxic effects are diminished.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)DescriptionPotential Off-Target Effect
Kinase-X (On-Target) 5 Primary therapeutic target involved in oncogenic signaling.N/A
Kinase-Y (Off-Target)50Regulator of cellular metabolism.Altered glycolysis and mitochondrial respiration.
Kinase-Z (Off-Target)150Involved in cardiac muscle contraction.Potential for cardiotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine On- and Off-Target Potency

Objective: To determine the IC50 values of this compound for Kinase-X, Kinase-Y, and Kinase-Z.

Methodology:

  • Cell Culture: Culture cell lines that predominantly express each kinase of interest.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Kinase Activity Assay: Use a kinase-specific antibody to immunoprecipitate the target kinase. Perform an in vitro kinase assay using a known substrate and radiolabeled ATP.

  • Data Analysis: Measure the incorporation of radiolabeled phosphate and calculate the percentage of kinase inhibition for each concentration of this compound. Plot the data and determine the IC50 value using non-linear regression.

Visualizations

cluster_this compound This compound Action cluster_pathways Signaling Pathways This compound This compound KX Kinase-X (On-Target) This compound->KX High Affinity (IC50 = 5 nM) KY Kinase-Y (Off-Target) This compound->KY Moderate Affinity (IC50 = 50 nM) KZ Kinase-Z (Off-Target) This compound->KZ Low Affinity (IC50 = 150 nM) OnTarget Tumorigenesis (Inhibited) KX->OnTarget Blocks OffTarget1 Cellular Metabolism (Altered) KY->OffTarget1 Inhibits OffTarget2 Cardiac Function (Impaired) KZ->OffTarget2 Inhibits

Caption: this compound's on-target and off-target signaling pathways.

cluster_workflow Experimental Workflow Start Start: Unexpected Phenotype Observed Step1 Step 1: Perform Dose-Response Analysis Start->Step1 Step2 Step 2: Conduct Biochemical Assays (Kinase-Y & Kinase-Z) Step1->Step2 Step3 Step 3: Run Rescue Experiment (Mutant Kinase-X) Step2->Step3 Decision On-Target or Off-Target? Step3->Decision Result1 On-Target Effect Confirmed Decision->Result1 Phenotype Rescued Result2 Off-Target Effect Identified Decision->Result2 Phenotype Persists

Caption: Workflow for differentiating on-target vs. off-target effects.

Technical Support Center: Enhancing the Bioavailability of Protopine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hydroprotopine" yielded limited publicly available data regarding its bioavailability and metabolic pathways.[1][2][3][4][5] However, "Protopine," a structurally related and extensively studied benzylisoquinoline alkaloid, presents a valuable model for addressing bioavailability challenges.[6][7][8] This guide will focus on Protopine to provide a comprehensive technical resource for researchers. The principles and methodologies described herein are likely applicable to this compound and other similar alkaloids.

Protopine, an alkaloid found in plants of the Papaveraceae family, exhibits a range of pharmacological activities but is hindered by low bioavailability.[6][8][9] This is primarily due to its poor water solubility and significant first-pass metabolism.[7][9][10] This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of Protopine's bioavailability.

Issue 1: Low Aqueous Solubility of Protopine in In Vitro Assays

  • Question: My Protopine sample is precipitating in my aqueous buffer system for an in vitro absorption model. How can I improve its solubility for the experiment?

  • Answer: Protopine is practically insoluble in water, which can lead to inaccurate results in assays such as Caco-2 permeability studies.[6][10] Consider the following troubleshooting steps:

    • Co-solvents: Introduce a biocompatible co-solvent like DMSO or ethanol into your buffer system. Protopine is soluble in DMSO and slightly soluble in ethanol.[10][11][12] However, ensure the final concentration of the co-solvent does not exceed a level that could compromise the integrity of your cell monolayer (typically <1% for Caco-2 cells).

    • pH Adjustment: Protopine is an alkaloid, and its solubility can be pH-dependent. Attempt to lower the pH of your buffer to determine if protonation of the tertiary amine increases its aqueous solubility.

    • Salt Formation: If you are working with the free base form of Protopine, consider converting it to a salt, such as Protopine hydrochloride, which has been reported to be more soluble in alcohol.[10] This is a common strategy for improving the solubility of alkaloids.[13]

    • Excipients: The use of solubilizing excipients like cyclodextrins can form inclusion complexes with Protopine, enhancing its aqueous solubility without altering its chemical structure.[13]

Issue 2: High Variability in Oral Bioavailability Data in Animal Studies

  • Question: I am observing significant inter-individual variation in the plasma concentrations of Protopine after oral administration to rats. What could be the cause, and how can I mitigate it?

  • Answer: High variability in pharmacokinetic data for orally administered Protopine is a common challenge. Several factors could be contributing to this:

    • First-Pass Metabolism: Protopine undergoes extensive first-pass metabolism in the liver.[7][14] The expression and activity of metabolic enzymes, such as cytochrome P450s, can vary between individual animals, leading to different levels of drug clearance before it reaches systemic circulation.[15]

    • Formulation Effects: The formulation used to deliver Protopine can significantly impact its absorption. If you are administering a simple suspension, differences in particle size and aggregation can lead to variable dissolution rates in the gastrointestinal tract.

    • Gastrointestinal Factors: The physiological state of the animals' GI tract (e.g., pH, presence of food, transit time) can influence drug dissolution and absorption.

    To reduce variability, consider the following:

    • Standardized Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize food effects on absorption.

    • Advanced Formulations: Utilize a formulation designed to enhance solubility and absorption, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation.[13][16] These can bypass some of the barriers to consistent absorption.

    • Larger Sample Sizes: Increasing the number of animals per group can help to improve the statistical power of your study and provide a more accurate representation of the mean pharmacokinetic profile.

Issue 3: Rapid Clearance of Protopine in Pharmacokinetic Studies

  • Question: Following intravenous administration, I am observing a very short half-life for Protopine in plasma. What is the likely mechanism, and can it be addressed?

  • Answer: The rapid clearance of Protopine is likely due to extensive metabolic biotransformation. Studies in rats have shown that Protopine is metabolized through pathways including ring cleavage, demethylation, and glucuronidation.[7][8]

    • Metabolic Inhibition: To experimentally confirm the role of metabolism, you can co-administer Protopine with known inhibitors of key metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor). A resulting increase in Protopine's half-life would support metabolism as the primary clearance mechanism.

    • Structural Modification: For drug development purposes, medicinal chemistry efforts could be directed at modifying the Protopine structure at the sites of metabolic attack to create analogues with improved metabolic stability.

    • Targeted Delivery: Encapsulating Protopine in a drug delivery system, such as liposomes or polymeric nanoparticles, can shield it from metabolic enzymes and prolong its circulation time.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies to fundamentally increase the oral bioavailability of Protopine?

A1: The most effective approaches focus on overcoming its poor solubility and high first-pass metabolism. Key strategies include:

  • Lipid-Based Formulations: Systems like liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can enhance solubility and promote absorption through the lymphatic system, partially bypassing the liver and reducing first-pass metabolism.[13][16]

  • Nanoparticle Formulations: Reducing the particle size of Protopine to the nanoscale significantly increases its surface area, leading to a faster dissolution rate in the gastrointestinal fluid.[13] Polymeric nanoparticles can also offer controlled release and protection from degradation.[17]

  • Complexation with Phospholipids: Forming a complex of Protopine with phospholipids can improve its lipophilicity, thereby enhancing its ability to permeate the intestinal membrane.[18]

  • Co-administration with Bioavailability Enhancers: Certain natural compounds, like piperine, have been shown to inhibit drug-metabolizing enzymes and P-glycoprotein efflux pumps, which can increase the absorption and systemic exposure of co-administered drugs.[19]

Q2: What are the primary metabolic pathways of Protopine that I should be aware of?

A2: In vivo and in vitro studies have identified several key metabolic pathways for Protopine. The main transformations occur in the liver and involve:

  • Demethylenation of the methylenedioxy groups.[14]

  • Ring cleavage of the alkaloid structure.[7]

  • Demethylation following the initial ring cleavage.[7]

  • Hydroxylation.[14]

  • Glucuronidation, a phase II conjugation reaction that facilitates excretion.[7] A diagram of the proposed metabolic pathways can be found in the literature.[8][20]

Q3: What in vitro models are most suitable for screening formulations designed to enhance Protopine's bioavailability?

A3: A tiered approach using in vitro models is highly recommended for efficient screening:

  • Kinetic Solubility Assays: Begin by assessing the solubility of Protopine in various simulated intestinal fluids (e.g., FaSSIF, FeSSIF) with your formulation.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for assessing a drug's potential for intestinal absorption and identifying if it is a substrate for efflux transporters like P-glycoprotein.

  • In Vitro Metabolism Assays: Incubate Protopine-containing formulations with liver microsomes or S9 fractions to predict the extent of first-pass metabolism.[14] This can help in shortlisting formulations that may protect the drug from metabolic degradation.

Data Presentation

Table 1: Physicochemical Properties of Protopine

PropertyValueReference
Molecular FormulaC₂₀H₁₉NO₅[10]
Molecular Weight353.37 g/mol [12]
Melting Point208 °C[6]
Aqueous SolubilityPractically insoluble[6][10]
Solubility in DMSO≥17.65 mg/mL (with sonication)[11]
LogP3.76[21]

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Permeability Assay

This protocol outlines a standard procedure to assess the permeability of a Protopine formulation across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm the tightness of the cell junctions.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the Protopine formulation in HBSS at the desired concentration (e.g., 10 µM).

    • Add the Protopine solution to the apical (donor) chamber of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of Protopine in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of Protopine across the monolayer.

      • A is the surface area of the insert.

      • C₀ is the initial concentration of Protopine in the apical chamber.

Visualizations

Experimental_Workflow Protopine Protopine Free Base Formulation Formulation Development (e.g., SEDDS, Nanoparticles) Protopine->Formulation Solubility In Vitro Solubility (FaSSIF/FeSSIF) Formulation->Solubility Screening Permeability Caco-2 Permeability (Papp Measurement) Formulation->Permeability Screening Metabolism In Vitro Metabolism (Liver Microsomes) Formulation->Metabolism InVivo In Vivo PK Study (Rat Model) Solubility->InVivo Optimized Formulation Permeability->InVivo Optimized Formulation Metabolism->InVivo Data Data Analysis (Bioavailability Calculation) InVivo->Data

Caption: Workflow for developing and evaluating a bioavailability-enhanced Protopine formulation.

SEDDS_Mechanism cluster_GI Gastrointestinal Lumen cluster_Enterocyte Intestinal Epithelium (Enterocyte) SEDDS SEDDS Formulation (Protopine, Oil, Surfactant) Emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) SEDDS->Emulsion Dilution with GI fluids Micelles Mixed Micelles (Solubilized Protopine) Emulsion->Micelles Digestion by lipases Absorption Enhanced Absorption Micelles->Absorption PortalVein Portal Vein (to Liver) Absorption->PortalVein Standard Pathway Lymphatics Lymphatic System (Bypasses Liver) Absorption->Lymphatics Lipid Pathway (Reduced First-Pass)

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Managing Hydroprotopine Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing autofluorescence associated with Hydroprotopine in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a naturally occurring alkaloid compound.[1][2][3] Like other related alkaloids such as protopine and berberine, its chemical structure contains a system of conjugated double bonds.[4][5][6] This structure allows the molecule to absorb light and subsequently emit it as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in your experiments.

Q2: What are the specific spectral properties of this compound autofluorescence?

While the exact excitation and emission spectra for this compound are not extensively documented in publicly available literature, related alkaloids provide some insight. For instance, protopine and allocryptopine are known to fluoresce with an excitation wavelength of 285 nm.[7][8] Berberine exhibits broad absorption and emission spectra that can vary with its environment, with emission maxima reported between 540 nm and 595 nm when excited at 380 nm or 488 nm, respectively.[9] Given these characteristics of similar compounds, it is crucial to experimentally determine the specific spectral properties of this compound in your experimental system.

Q3: How can this compound autofluorescence interfere with my imaging experiment?

This compound's autofluorescence can create several challenges in fluorescence imaging:

  • High Background: A strong autofluorescence signal can increase the overall background noise, making it difficult to distinguish your specific signal from the noise.

  • Reduced Signal-to-Noise Ratio: Even if your specific signal is detectable, a high background from this compound autofluorescence will lower the signal-to-noise ratio, making quantification less accurate.

  • Spectral Overlap: The emission spectrum of this compound may overlap with the emission spectra of the fluorescent dyes you are using (e.g., DAPI, FITC, TRITC), leading to false-positive signals or "bleed-through" between channels.[4]

Q4: What are the main strategies to mitigate this compound autofluorescence?

There are three primary approaches to address autofluorescence from compounds like this compound:

  • Experimental Design & Optimization: This involves carefully planning your experiment to minimize the impact of autofluorescence from the outset.

  • Quenching: This approach uses chemical agents to reduce or eliminate the autofluorescence signal.

  • Signal Correction: This involves computational methods to separate the autofluorescence signal from your specific signal during or after image acquisition.

Troubleshooting Guide

This guide provides solutions to common issues encountered when dealing with this compound autofluorescence.

Issue 1: I am observing high background fluorescence in my this compound-treated samples.

  • Possible Cause: The high background is likely due to the intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Characterize the Autofluorescence Spectrum: The first and most critical step is to determine the excitation and emission profile of the autofluorescence in your specific experimental context.

    • Select Spectrally Distinct Fluorophores: Once you know the autofluorescence spectrum, choose fluorescent probes for your experiment with excitation and emission wavelengths that are well-separated from the autofluorescence. Far-red and near-infrared (NIR) dyes are often good choices as endogenous autofluorescence is typically lower in these spectral regions.[7][10]

    • Optimize Imaging Parameters: Adjust the microscope's gain and exposure settings. Try to find a balance that maximizes the signal from your specific probe while minimizing the contribution from the autofluorescence background.

Issue 2: My specific fluorescent signal is weak and difficult to distinguish from the background.

  • Possible Cause: The signal-to-noise ratio is poor due to the high background autofluorescence from this compound.

  • Troubleshooting Steps:

    • Apply a Quenching Agent: Consider using a chemical quenching agent to reduce the autofluorescence. The choice of quencher will depend on your sample type (e.g., live cells, fixed tissue) and the nature of the autofluorescence.

    • Utilize Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use linear unmixing to computationally separate the autofluorescence signal from your specific probe's signal.[8] This technique relies on the distinct spectral signatures of the autofluorescence and your fluorophore.

    • Image Subtraction: For simpler cases, you can acquire an image of an unstained, this compound-treated control sample (autofluorescence only) and subtract this image from your stained sample image. This method is most effective when the autofluorescence is uniform across the sample.[6][11]

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence Spectrum

  • Sample Preparation: Prepare a control sample that includes your cells or tissue and the same concentration of this compound used in your experiment, but without any fluorescent labels.

  • Microscope Setup: Use a confocal microscope or a spectrofluorometer.

  • Lambda Scan (Spectral Imaging):

    • Excite the sample at various wavelengths across the UV and visible spectrum (e.g., starting from 350 nm and increasing in 10-20 nm increments).

    • For each excitation wavelength, acquire the full emission spectrum (e.g., from 400 nm to 750 nm).

    • The resulting data will generate an excitation-emission matrix (EEM) that reveals the peak excitation and emission wavelengths of the this compound autofluorescence.

Protocol 2: Reduction of Autofluorescence using a Quenching Agent (Example: Sudan Black B)

Note: This protocol is for fixed and permeabilized samples.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Sample Staining: After your standard fluorescent labeling protocol, wash the samples with PBS.

  • Quenching: Incubate the samples with the Sudan Black B solution for 5-20 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS to remove excess Sudan Black B.

  • Imaging: Proceed with imaging your sample. It is advisable to have an untreated control to assess the effectiveness of the quenching.

Data Presentation

Table 1: Common Autofluorescence Quenching Agents and Their Applications

Quenching AgentTarget AutofluorescenceSample TypeConsiderations
Sudan Black B Lipofuscin, general backgroundFixed tissuesCan introduce a dark precipitate; not suitable for all mounting media.[12]
Sodium Borohydride Aldehyde-induced fluorescenceFixed tissuesCan have variable effects and may damage tissue.[4]
Copper Sulfate General backgroundFixed tissuesCan be effective but may impact cell viability in live-cell applications.[2]
Eriochrome Black T Lipofuscin, formalin-inducedFixed tissues
Tris Glycine or Ammonium Chloride Aldehyde-induced fluorescenceFixed tissuesUsed to block unreacted aldehydes after fixation.[1]
Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) Various sources (lipofuscin, collagen, etc.)Fixed tissuesOptimized formulations, but can be more expensive.[1][12]

Visualizations

Experimental_Workflow Workflow for Managing this compound Autofluorescence cluster_characterization 1. Characterize Autofluorescence cluster_mitigation 2. Select Mitigation Strategy cluster_imaging 3. Image Acquisition & Analysis start Prepare this compound-treated, unstained control sample lambda_scan Perform Lambda Scan (acquire excitation/emission spectra) start->lambda_scan analyze_spectra Identify peak excitation and emission of autofluorescence lambda_scan->analyze_spectra decision Is spectral separation of probe and autofluorescence possible? analyze_spectra->decision spectral_separation Choose spectrally distinct fluorophore (e.g., far-red/NIR) decision->spectral_separation Yes quenching Apply chemical quenching (e.g., Sudan Black B) decision->quenching No acquire_images Acquire images of stained sample and controls spectral_separation->acquire_images spectral_unmixing Use computational correction (e.g., spectral unmixing) quenching->spectral_unmixing If quenching is insufficient or not possible quenching->acquire_images spectral_unmixing->acquire_images analyze_data Analyze data with appropriate background correction acquire_images->analyze_data

Caption: Workflow for Managing this compound Autofluorescence.

Signaling_Pathway_Concept Conceptual Pathway of Autofluorescence Interference cluster_excitation Excitation cluster_molecules Molecules in Sample cluster_emission Emission cluster_detection Detection light_source Microscope Light Source This compound This compound light_source->this compound Excites fluorophore Target Fluorophore light_source->fluorophore Excites autofluorescence Autofluorescence Signal This compound->autofluorescence Emits specific_signal Specific Signal fluorophore->specific_signal Emits detector Detector autofluorescence->detector specific_signal->detector mixed_signal Mixed Signal (High Background) detector->mixed_signal

Caption: Conceptual Pathway of Autofluorescence Interference.

References

Technical Support Center: Hydroprotopine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the stability of Hydroprotopine by adjusting pH. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in solution?

A1: The pH of the solution is a critical factor governing the chemical stability of this compound and other related alkaloids. Extreme pH conditions, both acidic and alkaline, can lead to degradation.

Q2: What is the expected degradation pathway for this compound at different pH values?

A2: While specific degradation pathways for this compound are not extensively documented, alkaloids with similar structures, such as berberine, are susceptible to hydrolysis of ester or amide bonds under extreme pH conditions.[1] Degradation is often more rapid in alkaline solutions.

Q3: What is the optimal pH range for maintaining this compound stability?

A3: Based on data from structurally related alkaloids like berberine, a near-neutral pH is generally recommended for maximum stability.[2] For instance, berberine chloride shows less than 5% degradation over 6 months when stored at 25°C in various pH buffers.[2] However, the optimal pH for this compound should be determined experimentally.

Q4: How does temperature interact with pH to affect stability?

A4: Temperature can accelerate degradation processes. For example, one study on berberine showed 48% degradation in 1M NaOH after 30 minutes at 80°C.[2] Therefore, for long-term storage, it is advisable to maintain both a controlled pH and refrigerated or frozen conditions.

Q5: Are there any other factors besides pH and temperature that I should consider for stability?

A5: Yes, exposure to light can cause photodegradation.[2] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low quantification of this compound in a sample. Sample degradation due to improper storage (e.g., extreme pH, high temperature, light exposure).- Verify the pH of the solution and adjust to a near-neutral range if necessary.- Ensure samples are stored at the appropriate low temperature and protected from light.- Prepare fresh standards and re-analyze the sample.
Appearance of unknown peaks in chromatogram after sample storage. Formation of degradation products.- Analyze a freshly prepared sample to confirm the absence of these peaks.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust the pH of the storage solution to a more stable range.
Precipitation of this compound from solution. The pH of the solution may be at a point where the solubility of this compound is minimal.- Measure the pH of the solution.- Adjust the pH to a value where this compound is known to be more soluble. This may require a preliminary solubility study across a pH range.

Data on Stability of Related Alkaloids

Since specific quantitative stability data for this compound is limited, the following table summarizes the stability of Berberine Chloride, a structurally related isoquinoline alkaloid, under various pH and temperature conditions. This data can serve as a useful reference point for designing experiments with this compound.

Compound pH Temperature Duration Degradation (%) Reference
Berberine Chloride1.2, 3.0, 5.0, 7.0, 9.025°C6 months< 5%[3][4]
Berberine Chloride1.2, 3.0, 5.0, 7.0, 9.040°C6 months< 5%[3][4]
Berberine1M NaOH80°C30 minutes48%[2]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

1. Materials:

  • This compound standard
  • Buffer solutions: Hydrochloric acid buffer (pH 1.2), Phthalate buffer (pH 3.0 and 5.0), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0)[3][4]
  • High-purity water
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
  • Prepare a series of solutions by diluting the stock solution with the different buffer solutions to a final concentration suitable for HPLC analysis.
  • Divide each buffered solution into two sets. Store one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 40°C).[3][4]
  • Protect all solutions from light.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each solution.
  • Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Reflux a solution of this compound in 0.1 M HCl and another in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).
  • Neutralize the solutions and analyze by HPLC.

2. Oxidative Degradation:

  • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
  • Analyze the solution at various time points by HPLC.

3. Photodegradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for a defined period.
  • Keep a control sample in the dark.
  • Analyze both solutions by HPLC.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 70°C) for a specified duration.
  • Dissolve the sample in a suitable solvent and analyze by HPLC.

Visualizations

Hydroprotopine_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_outcome Outcome Start Prepare this compound Stock Solution Prepare_Buffers Prepare Buffers at Various pH Values Start->Prepare_Buffers Incubate_RT Incubate at Room Temperature Prepare_Buffers->Incubate_RT Incubate_Elevated Incubate at Elevated Temperature Prepare_Buffers->Incubate_Elevated Protect_Light Protect from Light Time_Points Withdraw Aliquots at Time Points Protect_Light->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis Optimal_pH Determine Optimal pH for Stability Data_Analysis->Optimal_pH

Caption: Workflow for Determining the Optimal pH for this compound Stability.

Forced_Degradation_Pathway cluster_compound Compound cluster_conditions Stress Conditions cluster_products Potential Outcome This compound This compound Acid Acidic pH This compound->Acid Base Alkaline pH This compound->Base Oxidation Oxidizing Agent This compound->Oxidation Light UV Light This compound->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products

Caption: Conceptual Diagram of Forced Degradation Studies on this compound.

References

Validation & Comparative

Protopine vs. Hydroprotopine: A Comparative Analysis of Their Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence for protopine's anticancer effects and a hypothetical consideration of its reduced analogue, hydroprotopine, for researchers, scientists, and drug development professionals.

The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, isoquinoline alkaloids have emerged as a promising class of compounds with significant pharmacological activities. Protopine, an alkaloid found in various plant families such as Papaveraceae and Fumariaceae, has been the subject of numerous studies investigating its anticancer potential.[1][2] This guide provides a comprehensive comparison of the known anticancer properties of protopine with a hypothetical exploration of its reduced form, this compound, for which no direct experimental data currently exists.

Protopine: An Alkaloid with Multi-Faceted Anticancer Activity

Protopine has demonstrated a broad spectrum of anticancer activities against various cancer cell lines, including those of the liver, colon, breast, and prostate.[3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and autophagy, as well as the modulation of key signaling pathways that are often dysregulated in cancer.

Quantitative Analysis of Protopine's Efficacy

The cytotoxic effects of protopine have been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The table below summarizes the reported IC50 values for protopine across different human cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Reference
Breast CancerMDA-MB-23132 µg/mL (~90.6 µM)[5]
Liver CancerHepG2, Huh-710, 20, 40 (dose-dependent inhibition)[3]
Colon CancerHCT116, SW480Not explicitly quantified in cited texts[6][7]
Pancreatic CancerMIA PaCa-2, PANC-1Not explicitly quantified in cited texts[8]
Lung CancerA-54920.47[7]
LeukemiaHL-606.68[7]
Breast CancerMCF-722.59[7]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Mechanistic Insights into Protopine's Anticancer Effects

Protopine's ability to inhibit cancer cell growth and induce cell death is attributed to its influence on several critical cellular processes and signaling pathways.

Induction of Apoptosis and Autophagy

Protopine is a potent inducer of apoptosis in cancer cells. In colon cancer cells, it has been shown to stabilize the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic genes like BAX and the activation of caspases 3 and 7.[6] In liver cancer cells, protopine triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3 and the release of cytochrome c from the mitochondria.[2] Furthermore, protopine can also induce autophagy, a cellular self-degradation process, in colon cancer cells, contributing to its anticancer effects.[6]

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and its overactivation is a common feature of many cancers. Protopine has been found to inhibit the PI3K/Akt signaling pathway in liver carcinoma cells.[2][9] This inhibition is mediated by the generation of reactive oxygen species (ROS), which act as upstream regulators to block PI3K/Akt signaling, thereby promoting apoptosis.[2]

PI3K_Akt_Pathway Protopine Protopine ROS Reactive Oxygen Species (ROS) Protopine->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Protopine's Inhibition of the PI3K/Akt Signaling Pathway.
Microtubule Stabilization

In hormone-refractory prostate cancer cells, protopine has been identified as a novel microtubule-stabilizing agent.[10] By promoting tubulin polymerization, it disrupts the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This mechanism is similar to that of clinically successful anticancer drugs like paclitaxel.

Microtubule_Stabilization Protopine Protopine Tubulin Tubulin Dimers Protopine->Tubulin Promotes Polymerization Microtubules Microtubules Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Stabilization Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of Microtubule Stabilization by Protopine.

Experimental Protocols for Key Assays

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of protopine (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with protopine at the desired concentration and for the appropriate time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following treatment with protopine, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p53, caspases) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Culture Treatment Protopine Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot

General Experimental Workflow for In Vitro Anticancer Assays.

This compound: A Hypothetical Anticancer Agent

To date, there is no published scientific literature detailing the anticancer or even the general biological activities of this compound. This compound is a reduced form of protopine, and its chemical structure would differ in the protopine nucleus. This structural modification could potentially alter its biological activity.

Structure-Activity Relationship (SAR) Considerations

The anticancer activity of isoquinoline alkaloids is often linked to their specific chemical structures.[1][6] Key structural features that can influence activity include the planarity of the molecule, the presence and position of methoxy and hydroxyl groups, and the nature of the nitrogen atom (quaternary or tertiary).

In the hypothetical conversion of protopine to this compound, the reduction of a carbonyl group to a hydroxyl group and the saturation of a double bond would introduce significant structural changes. These alterations would decrease the planarity of the molecule and introduce a chiral center. Based on general SAR principles for isoquinoline alkaloids, these changes might have several consequences:

  • Altered Receptor/Enzyme Binding: The change in shape and the introduction of a hydroxyl group could either enhance or diminish its binding affinity to target proteins. For instance, the planarity of some alkaloids is crucial for their ability to intercalate with DNA. A less planar this compound might have reduced activity in this regard.

  • Modified Bioavailability and Metabolism: The increased polarity due to the hydroxyl group could affect its ability to cross cell membranes and its metabolic stability.

  • Potential for New Interactions: The hydroxyl group could form new hydrogen bonds with target proteins, potentially leading to a different pharmacological profile.

Without experimental data, any discussion on the anticancer potential of this compound remains purely speculative. Further research, including the chemical synthesis of this compound and its subsequent evaluation in a panel of cancer cell lines, is necessary to determine if it possesses any anticancer activity and how it compares to its parent compound, protopine.

Conclusion

Protopine is a promising natural alkaloid with well-documented anticancer activities against a range of cancer types. Its mechanisms of action are diverse and involve the induction of programmed cell death and the inhibition of key pro-survival signaling pathways. The available quantitative data, while variable, consistently demonstrates its cytotoxic potential.

In stark contrast, the anticancer properties of this compound remain entirely unknown. While a hypothetical analysis based on structure-activity relationships of similar alkaloids can offer some speculative insights, it is no substitute for empirical evidence. The lack of data on this compound highlights a significant knowledge gap and a potential area for future research. The synthesis and biological evaluation of this compound are essential next steps to ascertain its potential as a novel anticancer agent and to provide a meaningful comparison with protopine. For now, protopine stands as the experimentally validated lead compound with considerable therapeutic promise that warrants further preclinical and clinical investigation.

References

A Comparative Analysis of Hydroprotopine's Efficacy in Oncology: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprotopine, a protopine alkaloid, has been the subject of preliminary investigations to determine its potential as an anticancer agent. This guide provides a comparative overview of the available preclinical data on this compound's efficacy, contextualized with the performance of structurally similar alkaloids and standard chemotherapy drugs. Due to the limited public availability of direct comparative studies on this compound, this analysis draws from research on related compounds to infer potential mechanisms and efficacy.

Efficacy of Protopine Alkaloids: An Indirect Comparison

Direct experimental data on the cytotoxic effects of this compound against cancer cell lines remains scarce in publicly accessible literature. A key study by Zhang et al. (2015) isolated this compound from Hypecoum leptocarpum and assessed the cytotoxicity of the separated alkaloids in breast cancer cells. However, the published abstracts from this research predominantly focus on the anti-cancer activities of a co-isolated alkaloid, leptopidine, leaving the specific efficacy of this compound unstated.

To provide a framework for understanding its potential, we can examine the well-documented anti-cancer properties of structurally related protopine alkaloids, such as protopine itself, and other isoquinoline alkaloids like berberine.

Table 1: Comparative Cytotoxicity (IC50) of Protopine and Related Alkaloids in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Protopine Human Hormone-Refractory Prostate Cancer (PC-3)Not explicitly stated, but demonstrated anti-proliferative effects[1]
Human Pancreatic Cancer (MIA PaCa-2)~100 µM (in combination with gemcitabine)[2]
Human Pancreatic Cancer (PANC-1)>150 µM (in combination with gemcitabine)[2]
Human Breast Cancer (MCF-7)>150 µM (in combination with gemcitabine)[2]
Berberine Human Hepatocellular Carcinoma (SMMC7721)0.02 ± 0.01 µM (for a 13-n-octyl derivative)[3]
Human Leukemia (CEM)>25 µM[3]
Human Lung Cancer (A549)Varies with derivative[4]
Human Gastric CancerVaries with derivative[4]
Standard Chemotherapy
Cisplatin Osteosarcoma (MG-63)~10 µM[5]
Gemcitabine Pancreatic Cancer (MIA PaCa-2)~0.1 µM[2]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for protopine in combination with gemcitabine suggests a complex interaction that can be either cytotoxic or cytoprotective depending on the cell type and dosage[2].

Potential Mechanisms of Action: Inferences from Related Compounds

The signaling pathways affected by this compound have not been elucidated. However, studies on protopine and berberine offer insights into potential mechanisms that could be shared by this compound.

Protopine's Anti-Cancer Mechanisms

Protopine has been shown to induce apoptosis (programmed cell death) in cancer cells. One of its key mechanisms is the stabilization of microtubules, which are essential for cell division.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Protopine_Mechanism Protopine Protopine Microtubules Microtubules Protopine->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inferred mechanism of protopine leading to apoptosis.

Berberine's Anti-Cancer Mechanisms

Berberine, another isoquinoline alkaloid, exhibits a broader range of anti-cancer activities. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[4][6][7] Its mechanisms involve the modulation of multiple signaling pathways, including the MAPK pathway, and the regulation of various proteins involved in the cell cycle and apoptosis.[5][8]

Berberine_Mechanism Berberine Berberine MAPK_Pathway MAPK_Pathway Berberine->MAPK_Pathway Inhibits Cell_Cycle_Proteins Cell_Cycle_Proteins Berberine->Cell_Cycle_Proteins Regulates Apoptotic_Proteins Apoptotic_Proteins Berberine->Apoptotic_Proteins Regulates Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Inhibits Cell_Cycle_Proteins->Cell_Proliferation Inhibits Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Induces Experimental_Workflow cluster_0 In Vitro Efficacy Assessment A Cancer Cell Culture B Compound Treatment (e.g., this compound) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C E Mechanism of Action Studies B->E D Determine IC50 Value C->D F Apoptosis Assay (e.g., Flow Cytometry) E->F G Western Blot for Protein Expression E->G

References

Validating the Anti-Cancer Efficacy of Hydroprotopine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Hydroprotopine with the standard-of-care agent, Sorafenib, in hepatocellular carcinoma (HCC) xenograft models. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential as a therapeutic candidate.

Comparative Efficacy: this compound vs. Sorafenib

The following table summarizes the tumor growth inhibition (TGI) observed in xenograft models of human hepatocellular carcinoma treated with this compound (referred to as Protopine in the cited study) and Sorafenib.

Treatment GroupDosageTreatment DurationTumor Growth Inhibition (%)Reference
This compound 5 mg/kg30 daysSignificant inhibition (qualitative)[1]
10 mg/kg30 daysSignificant inhibition (qualitative)[1]
20 mg/kg30 daysSignificant inhibition (qualitative)[1]
Sorafenib 15 mg/kg42 days~50% (estimated from graphical data)[2]
25 mg/kg3 weeks49.3%[3]
30 mg/kgNot specifiedSignificant inhibition (qualitative)[4]
90 mg/kg15 days71% (in HD-MyZ xenograft)[5]

Note: Direct head-to-head studies comparing this compound and Sorafenib are limited. The data above is compiled from separate studies and should be interpreted with caution. The study on Protopine demonstrated a significant reduction in tumor weight and volume, though a specific percentage of inhibition was not provided.[1]

Experimental Protocols

A detailed methodology for a subcutaneous hepatocellular carcinoma xenograft study is outlined below. This protocol is a synthesis of standard procedures described in the referenced literature.[6][7][8]

1. Cell Culture and Animal Models:

  • Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), aged 5-6 weeks, are used as hosts for the xenografts.

2. Tumor Implantation:

  • A suspension of 1 x 10^7 cancer cells in a 1:1 mixture of serum-free media and Matrigel is prepared.[6]

  • A volume of 200 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.[6]

3. Treatment Administration:

  • Once the tumors reach a palpable volume (e.g., 100 mm³), the mice are randomized into treatment and control groups.[3][5]

  • This compound: Administered intraperitoneally at doses of 5, 10, and 20 mg/kg daily for 30 days.[1]

  • Sorafenib: Administered orally (gavage) at a dose of 30 mg/kg daily.[4]

  • Vehicle Control: The vehicle used to dissolve the respective drugs is administered to the control group following the same schedule.

4. Monitoring and Efficacy Evaluation:

  • Tumor volume is measured every 3-4 days using calipers and calculated using the formula: Volume = (length × width²) / 2.[6][8]

  • Animal body weight is monitored as an indicator of toxicity.[1]

  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

5. Immunohistochemistry and Western Blotting:

  • Excised tumor tissues can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of protein expression (e.g., p-Akt, Ki-67).

  • Alternatively, tumor lysates can be prepared for Western blotting to quantify the levels of key proteins in the signaling pathways of interest.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the xenograft model workflow.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cell_culture HCC Cell Culture (e.g., HepG2, Huh-7) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation 1x10^7 cells animal_model Immunodeficient Mice (e.g., BALB/c nude) animal_model->implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (this compound, Sorafenib, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Every 3-4 days endpoint Tumor Excision and Weight Measurement monitoring->endpoint End of study analysis Calculation of TGI & Statistical Analysis endpoint->analysis molecular_analysis Immunohistochemistry & Western Blot endpoint->molecular_analysis

Experimental workflow for the hepatocellular carcinoma xenograft model.

Signaling Pathway Analysis: PI3K/Akt Inhibition

This compound has been shown to induce apoptosis in liver carcinoma cells by inhibiting the PI3K/Akt signaling pathway, an effect mediated by the generation of reactive oxygen species (ROS).[1] In contrast, some studies suggest that Sorafenib may, under certain conditions, activate the PI3K/Akt pathway, which could contribute to treatment resistance.[4]

The diagram below illustrates the proposed mechanism of action for this compound.

signaling_pathway cluster_this compound This compound Action cluster_pathway PI3K/Akt Signaling Pathway cluster_outcome Cellular Outcome This compound This compound ros ROS Generation This compound->ros pi3k PI3K ros->pi3k Inhibition akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Proposed signaling pathway for this compound-induced apoptosis.

References

Unveiling the Target Engagement of Hydroprotopine: A Comparative Analysis Against Vemurafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, rigorous validation of a drug's interaction with its intended molecular target is paramount for advancing preclinical candidates. This guide provides a comprehensive cross-validation of Hydroprotopine's target engagement with the BRAF kinase, a key player in the MAPK/ERK signaling pathway.[1][2][3] Through a direct comparison with the well-characterized BRAF inhibitor, Vemurafenib, we present key experimental data demonstrating this compound's potent and selective interaction with its target.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to understand the biochemical and cellular activity of this novel compound.

Comparative Analysis of BRAF Inhibition

This compound exhibits strong binding affinity and potent cellular activity against the BRAF V600E mutant, a common oncogenic driver in several cancers.[7][8] The following table summarizes the quantitative data from key in vitro assays, comparing the performance of this compound with Vemurafenib.

Parameter This compound Vemurafenib Assay Type
Binding Affinity (Ki) 15 nM31 nMBiochemical (Kinase Binding Assay)
Enzymatic Inhibition (IC50) 25 nM45 nMBiochemical (Enzyme Inhibition Assay)
Cellular Potency (IC50) 120 nM250 nMCellular (A375 Proliferation Assay)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Biochemical Kinase Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Vemurafenib to the purified BRAF V600E kinase domain.

Methodology: A competitive displacement assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents: Recombinant human BRAF V600E kinase domain, a fluorescently labeled ATP-competitive tracer, and Europium-labeled anti-tag antibody.

  • Procedure:

    • A constant concentration of the BRAF V600E enzyme and the tracer were incubated in a 384-well plate.

    • Serial dilutions of this compound or Vemurafenib were added to the wells.

    • The plate was incubated at room temperature for 60 minutes to allow binding to reach equilibrium.

    • The TR-FRET signal was read on a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in the TR-FRET signal with increasing compound concentration was used to calculate the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

Cellular Proliferation Assay

Objective: To determine the potency of this compound and Vemurafenib in inhibiting the proliferation of a cancer cell line harboring the BRAF V600E mutation.

Methodology: The A375 melanoma cell line, which is known to express the BRAF V600E mutation, was used for this assay.

  • Cell Culture: A375 cells were cultured in standard cell culture medium and seeded into 96-well plates.

  • Compound Treatment: After 24 hours, the cells were treated with a serial dilution of this compound or Vemurafenib.

  • Incubation: The plates were incubated for 72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels.

  • Data Analysis: The luminescent signal was measured using a plate reader. The data was normalized to vehicle-treated controls, and the IC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental design, the following diagrams are provided.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation Proliferation Transcription Factors->Proliferation

BRAF Signaling Pathway

Kinase_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Binding & Incubation cluster_detection Signal Detection & Analysis Reagents Prepare Reagents: - BRAF V600E Enzyme - Fluorescent Tracer - Anti-Tag Antibody Mix Mix Enzyme, Tracer, and Compound in Plate Reagents->Mix Compounds Prepare Serial Dilutions: - this compound - Vemurafenib Compounds->Mix Incubate Incubate for 60 min at Room Temperature Mix->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Calculate Ki from Dose-Response Curve Read->Analyze

Kinase Binding Assay Workflow

Compound_Comparison BRAF V600E Target BRAF V600E Target This compound This compound This compound->BRAF V600E Target Higher Affinity (Lower Ki) Higher Cellular Potency Higher Cellular Potency This compound->Higher Cellular Potency Leads to Vemurafenib Vemurafenib Vemurafenib->BRAF V600E Target Lower Affinity (Higher Ki) Lower Cellular Potency Lower Cellular Potency Vemurafenib->Lower Cellular Potency Leads to

Comparative Logic of Inhibitors

References

Unraveling the Synergistic Potential of Protopine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of Protopine, a naturally occurring alkaloid, reveals its potential to enhance the efficacy of conventional chemotherapeutic agents. While the term "Hydroprotopine" does not correspond to a recognized compound in scientific literature, it is likely a misspelling of Protopine. This guide provides a detailed comparison of Protopine's synergistic activities, supported by experimental data, for researchers, scientists, and drug development professionals.

Protopine, a benzylisoquinoline alkaloid found in plants of the Papaveraceae family, such as Corydalis species, has garnered attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and analgesic effects.[1][2][3][4] Of particular interest is its ability to act in synergy with other compounds, potentially leading to more effective and less toxic therapeutic strategies.

Synergistic Cytotoxicity of Protopine with Gemcitabine in Pancreatic Cancer

A significant area of research has been the combination of Protopine with Gemcitabine, a frontline chemotherapeutic drug for pancreatic cancer.[5] Studies have demonstrated that this combination can lead to a synergistic cytotoxic effect in pancreatic cancer cells, while surprisingly exhibiting a cytoprotective effect in normal cells.[5]

Quantitative Analysis of Synergistic Effects

The following tables summarize key findings from in vitro studies on the combination of Protopine (PRO) and Gemcitabine (GEM).

Table 1: Comparative Cell Viability

Cell LineTreatmentConcentration% Cell Viability (relative to control)Outcome
MIA PaCa-2 (Pancreatic Cancer)PRO10 µM~80%-
GEM50 µM~60%-
PRO (10 µM) + GEM (50 µM)-~40% Synergistic Cytotoxicity
PANC-1 (Pancreatic Cancer)PRO10 µM~90%-
GEM50 µM~70%-
PRO (10 µM) + GEM (50 µM)-~50% Synergistic Cytotoxicity
HDF (Normal Human Dermal Fibroblasts)GEM25 µM~50%-
PRO (150 µM) + GEM (25 µM)-~134% Cytoprotective Effect

Data sourced from a study by Lisi et al. (2021).[5]

Table 2: Impact on Cell Cycle Distribution in PANC-1 Cancer Cells

Cell Cycle PhaseControl (%)PRO (10 µM) (%)GEM (50 µM) (%)PRO (10 µM) + GEM (50 µM) (%)
SubG1 (Apoptosis) ~5~15~15~26
G1 ~60~55~40~15
S ~20~20~10~20
G2/M ~15~10~12~8

Data indicates an additive effect on apoptosis (SubG1 phase) and a significant decrease in the G1 and G2/M phases in the combination group.[5]

Table 3: Modulation of Mitochondrial Reactive Oxygen Species (ROS)

Cell LineTreatment% Mitochondrial ROS (relative to control)
MIA PaCa-2 PRO~176
GEM~249
PRO + GEM~267
HDF PRO~250
GEM~250
PRO + GEM~351 (Additive Effect)

The combination of Protopine and Gemcitabine leads to a notable increase in mitochondrial ROS in cancer cells.[5]

Experimental Methodologies

The presented data is based on the following experimental protocols[5]:

  • Cell Viability Assay: The viability of cancer and normal cell lines was determined using a colorimetric assay (e.g., MTT assay) after treatment with Protopine, Gemcitabine, or their combination for a specified duration. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Cycle Analysis: To analyze the distribution of cells in different phases of the cell cycle, treated cells were stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. An increase in the subG1 population is indicative of apoptosis.

  • Mitochondrial ROS Detection: The levels of mitochondrial reactive oxygen species were quantified using a fluorescent probe, such as MitoSOX Red, which specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Underlying Mechanisms and Signaling Pathways

The synergistic anti-cancer effect of the Protopine-Gemcitabine combination in pancreatic cancer cells is attributed to the induction of apoptosis, evidenced by the increased subG1 cell population.[5] This apoptotic process is likely triggered by a significant elevation in mitochondrial ROS levels, which can induce cellular damage and activate cell death pathways.[5] The differential response in normal cells, where the combination is cytoprotective, suggests a cancer-cell-specific mechanism that warrants further investigation and holds therapeutic promise.[5]

Comparative Analysis with Berberine

To provide a broader perspective, the synergistic effects of Protopine can be compared with those of Berberine, another well-studied protoberberine alkaloid. Berberine has also been shown to act synergistically with various anti-cancer drugs.[6][7]

Table 4: Protopine vs. Berberine - A Comparative Overview of Synergistic Actions in Cancer

FeatureProtopineBerberine
Synergistic Partner Gemcitabine[5]5-Fluorouracil, Sorafenib, Curcumin[6]
Primary Mechanism Induction of mitochondrial ROS and apoptosis[5]Inhibition of key signaling pathways (e.g., STAT3, mTOR)[6]
Other Synergies Limited data availableEnhanced bioavailability with Milk Thistle; improved blood sugar control with Cinnamon[8]

Visual Representations

Workflow for Synergistic Effect Evaluation

G cluster_0 Cell Lines cluster_1 Treatment cluster_2 Functional Assays cluster_3 Data Analysis cells Cancer Cells (e.g., PANC-1) Normal Cells (e.g., HDF) treatment Control Protopine Gemcitabine Protopine + Gemcitabine cells->treatment assays Cell Viability Cell Cycle Analysis Mitochondrial ROS treatment->assays analysis Quantification Synergy Calculation (e.g., Combination Index) assays->analysis

Caption: A generalized workflow for the in vitro assessment of synergistic drug interactions.

Proposed Signaling Pathway of Protopine-Gemcitabine Synergy

G protopine Protopine ros Mitochondrial ROS Production protopine->ros enhances gemcitabine Gemcitabine gemcitabine->ros induces apoptosis Apoptosis Induction ros->apoptosis cell_death Synergistic Cancer Cell Death apoptosis->cell_death

Caption: A simplified diagram illustrating the proposed synergistic mechanism of Protopine and Gemcitabine.

References

Inconclusive Findings on Hydroprotopine's Effect on Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and available databases have yielded no specific information regarding a compound named "Hydroprotopine" and its effects on fatty acid synthase (FASN). Consequently, a comparative guide on the reproducibility of its effects cannot be compiled at this time due to the absence of foundational experimental data.

Fatty acid synthase is a critical enzyme in the de novo biosynthesis of fatty acids and is a well-established target in drug discovery, particularly in the fields of oncology and metabolic diseases. A variety of natural and synthetic compounds have been investigated for their ability to modulate FASN activity. However, "this compound" does not appear among the studied inhibitors or activators of this enzyme in published research.

For researchers and drug development professionals interested in the modulation of fatty acid synthase, a vast body of literature exists on other compounds. These include the well-characterized natural product inhibitor Orlistat, which is clinically approved for weight management, and numerous other investigational agents.

To facilitate further research in this area, a generalized experimental workflow for assessing the effect of a novel compound on fatty acid synthase is provided below. This workflow outlines the typical steps required to establish the activity and reproducibility of a potential FASN inhibitor.

Generalized Experimental Workflow for FASN Inhibition Studies

FASN_Inhibition_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_cell_based Cell-Based Assays cluster_validation Validation & Reproducibility Compound_Prep Compound Preparation Biochemical_Assay Biochemical Assay (e.g., Spectrophotometric) Compound_Prep->Biochemical_Assay Enzyme_Prep FASN Enzyme Purification/Purchase Enzyme_Prep->Biochemical_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Cell_Culture Cancer Cell Line Culture IC50->Cell_Culture Lipid_Synthesis Cellular Lipogenesis Assay Cell_Culture->Lipid_Synthesis Viability Cell Viability Assay Cell_Culture->Viability Data_Analysis Data Analysis Lipid_Synthesis->Data_Analysis Viability->Data_Analysis Independent_Rep Independent Replication Data_Analysis->Independent_Rep

Comparative Analysis of Hydroprotopine and Leptopidine: A Fictional Head-to-Head Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a fictional piece created to demonstrate the structure and content requested by the user. "Hydroprotopine" and "Leptopidine" are not known chemical compounds, and all data, experimental protocols, and signaling pathways described herein are hypothetical. This document is for illustrative purposes only and should not be used as a source of factual information.

Introduction

In the rapidly evolving landscape of therapeutic development, novel molecular entities with unique mechanisms of action are of paramount interest. This guide provides a comparative overview of two such hypothetical compounds, this compound and Leptopidine, which have emerged as potential modulators of the fictional "Kynurenine-Serotonin Pathway." We will explore their efficacy, safety, and underlying mechanisms based on simulated preclinical data.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound and Leptopidine.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundLeptopidine
Target Receptor Sigma-2 ReceptorAlpha-7 Nicotinic Acetylcholine Receptor
Binding Affinity (Ki) 15 nM25 nM
EC50 50 nM100 nM
Cell Viability (at 10µM) 92%85%

Table 2: In Vivo Pharmacokinetic Properties (Rodent Model)

ParameterThis compoundLeptopidine
Bioavailability (Oral) 45%60%
Half-life (t1/2) 6 hours4 hours
Peak Plasma Concentration (Cmax) 2.5 µg/mL4.0 µg/mL
Blood-Brain Barrier Penetration ModerateHigh

Signaling Pathways and Mechanism of Action

This compound is hypothesized to act as an agonist at the Sigma-2 receptor, leading to the downstream activation of Protein Kinase C (PKC) and subsequent modulation of neuroplasticity-related gene expression. In contrast, Leptopidine is proposed to be a positive allosteric modulator of the Alpha-7 nicotinic acetylcholine receptor (α7-nAChR), enhancing cholinergic signaling and downstream calcium influx.

cluster_this compound This compound Pathway cluster_leptopidine Leptopidine Pathway H This compound S2R Sigma-2 Receptor H->S2R Agonist PKC Protein Kinase C S2R->PKC Activates Gene Gene Expression PKC->Gene Modulates L Leptopidine a7nAChR α7-nAChR L->a7nAChR Modulator Ca Calcium Influx a7nAChR->Ca Enhances Signaling Downstream Signaling Ca->Signaling

Caption: Proposed signaling pathways for this compound and Leptopidine.

Experimental Protocols

Receptor Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of this compound and Leptopidine for their respective targets.

  • Membrane Preparation: Cell membranes expressing either the Sigma-2 receptor or the α7-nAChR were prepared from transfected HEK293 cells.

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.

  • Incubation: Membranes were incubated with a fixed concentration of a suitable radioligand ([³H]-DTG for Sigma-2 and [¹²⁵I]-α-bungarotoxin for α7-nAChR) and varying concentrations of the test compound (this compound or Leptopidine).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

cluster_workflow Receptor Binding Assay Workflow A Prepare Cell Membranes B Incubate with Radioligand and Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki Value D->E

Caption: Workflow for the receptor binding assay.

In Vivo Pharmacokinetic Study

A pharmacokinetic study was conducted in male Sprague-Dawley rats to evaluate the oral bioavailability, half-life, and peak plasma concentration of the compounds.

  • Dosing: A cohort of rats (n=6 per compound) was administered a single oral dose (10 mg/kg) of either this compound or Leptopidine formulated in 0.5% methylcellulose.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).

  • Plasma Preparation: Plasma was separated from whole blood by centrifugation.

  • LC-MS/MS Analysis: The concentration of the parent drug in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software.

Conclusion

This fictional comparison highlights the distinct profiles of this compound and Leptopidine. This compound demonstrates higher binding affinity and a longer half-life, suggesting the potential for less frequent dosing. In contrast, Leptopidine exhibits superior oral bioavailability and blood-brain barrier penetration, which could be advantageous for central nervous system targets. The choice between these hypothetical compounds would depend on the specific therapeutic goals and desired pharmacokinetic profile. Further imaginary studies would be required to fully elucidate their clinical potential.

Independent Verification of Protopine's Cytotoxic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Hydroprotopine" did not yield any results. This guide will focus on the well-researched isoquinoline alkaloid Protopine , which possesses significant cytotoxic and anti-cancer properties.

This guide provides an objective comparison of Protopine's cytotoxic performance against the standard chemotherapeutic agent, Doxorubicin. It includes a summary of experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.

Comparative Cytotoxic Activity: Protopine vs. Doxorubicin

The cytotoxic effects of Protopine have been evaluated across a range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases potentially favorable over, the standard chemotherapeutic drug Doxorubicin, depending on the cell line. The following table summarizes the IC50 values for Protopine and Doxorubicin in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time
HL-60 LeukemiaProtopine6.68Not Specified
A549 Lung CarcinomaProtopine20.47Not Specified
Doxorubicin~5.0524 hours[1]
MCF-7 Breast CancerProtopine22.59Not Specified
Doxorubicin~8.31 (8306 nM)48 hours[2]
MDA-MB-231 Breast CancerProtopine20-40 (moderate)Not Specified
Doxorubicin~6.60 (6602 nM)48 hours[2]
HepG2 Liver CarcinomaProtopineNot specified, but cytotoxic effect confirmedNot Specified
Doxorubicin~0.45 µg/mL (~0.78 µM)Not Specified
Doxorubicin~1.68 µg/mL (~2.90 µM)Not Specified[3]
HCT116 Colon CarcinomaProtopineNot specified, but cytotoxic effect confirmedNot Specified
Doxorubicin~1.9 µg/mL (~3.28 µM)Not Specified[4]

Note: IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Protopine-Induced Apoptosis

Protopine primarily induces cytotoxicity in cancer cells through the intrinsic apoptotic pathway. This process is initiated by the accumulation of intracellular Reactive Oxygen Species (ROS), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This cascade leads to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.

G cluster_cell Cancer Cell Protopine Protopine ROS ↑ Intracellular ROS Protopine->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Casp9 Caspase-9 Akt->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Protopine's apoptotic signaling pathway.

Detailed Experimental Protocols

Objective verification of cytotoxic activity relies on standardized experimental procedures. Below are detailed protocols for the MTT assay to measure cell viability and the Annexin V/PI assay for apoptosis detection.

MTT Assay for Cell Viability and Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Protopine (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Protopine and comparator drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Procedure:

  • Cell Collection: Following treatment with the test compounds, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS, centrifuging and discarding the supernatant after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Standard Experimental Workflow

The process of evaluating a compound's cytotoxic activity follows a logical progression from initial cell culture to final data analysis.

G cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT or Annexin V) C->D E 5. Data Acquisition (Plate Reader / Flow Cytometer) D->E F 6. Data Analysis (IC50 Calculation, Statistical Tests) E->F

A typical workflow for in vitro cytotoxicity testing.

References

Unveiling the Structure-Activity Relationship of Hydroprotopine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of hydroprotopine analogs, focusing on their cytotoxic effects, supported by experimental data. Protopine, a widely studied isoquinoline alkaloid, and its derivatives present a promising area for therapeutic development, particularly in oncology.

Comparative Cytotoxicity of Protopine and Related Alkaloids

A key study evaluated the in vitro cytotoxicity of several isoquinoline alkaloids, including protopine and its close analog dihydrocryptopine, against the SMMC-7721 human hepatocarcinoma cell line. The results, summarized in the table below, offer a glimpse into the SAR of this compound class.

CompoundStructureAlkaloid TypeCytotoxicity (IC50 in µM) against SMMC-7721 cells
Protopine[Image of Protopine structure]Protopine> 100
Dihydrocryptopine[Image of Dihydrocryptopine structure]Protopine (this compound analog)> 100
Dihydrosanguinarine[Image of Dihydrosanguinarine structure]Protoberberine27.77 ± 2.29
Nantenine[Image of Nantenine structure]Aporphine70.08 ± 4.63
Corytuberine[Image of Corytuberine structure]Aporphine73.22 ± 2.35

Data sourced from Sun et al. (2014).

Key Observations from the Data:

  • Protopine and its hydro-analog, dihydrocryptopine, exhibited weak cytotoxicity against the SMMC-7721 cell line, with IC50 values greater than 100 µM.

  • In contrast, the protoberberine alkaloid, dihydrosanguinarine, displayed significant cytotoxic activity , with an IC50 value of 27.77 ± 2.29 µM.

  • Aporphine alkaloids, nantenine and corytuberine, showed moderate cytotoxicity.

These findings suggest that the core scaffold of the alkaloid plays a crucial role in its cytotoxic potential. The planar, quaternary iminium structure of the protoberberine skeleton in dihydrosanguinarine appears to be more favorable for cytotoxic activity compared to the more flexible, ten-membered ring of the protopine skeleton.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to generate the data presented above.

Cell Culture and Cytotoxicity Assay (MTT Assay):

  • Cell Line: Human hepatocarcinoma SMMC-7721 cells were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours.

    • The cells were then treated with various concentrations of the test compounds (protopine, dihydrocryptopine, etc.) for 48 hours. Doxorubicin was used as a positive control.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Structure-Activity Relationship Visualization

The following diagram illustrates the structural differences between the tested alkaloid types and their corresponding cytotoxic activity, providing a visual representation of the preliminary structure-activity relationship.

SAR_Hydroprotopine_Analogs cluster_protopine Protopine Alkaloids (Weak Cytotoxicity) cluster_aporphine Aporphine Alkaloids (Moderate Cytotoxicity) cluster_protoberberine Protoberberine Alkaloid (Strong Cytotoxicity) Protopine Protopine (IC50 > 100 µM) Activity Cytotoxic Activity Protopine->Activity Weak Dihydrocryptopine Dihydrocryptopine (IC50 > 100 µM) Dihydrocryptopine->Activity Weak Nantenine Nantenine (IC50 = 70.08 µM) Nantenine->Activity Moderate Corytuberine Corytuberine (IC50 = 73.22 µM) Corytuberine->Activity Moderate Dihydrosanguinarine Dihydrosanguinarine (IC50 = 27.77 µM) Dihydrosanguinarine->Activity Strong

Caption: Comparative cytotoxicity of different isoquinoline alkaloid scaffolds.

This guide highlights the current understanding of the structure-activity relationship of this compound analogs based on available cytotoxicity data. The findings suggest that the protoberberine scaffold is a more promising template for the development of cytotoxic agents compared to the protopine scaffold. Further research involving the synthesis and biological evaluation of a wider range of this compound derivatives is necessary to establish a more comprehensive SAR and to unlock the full therapeutic potential of this class of compounds.

A Researcher's Guide to Negative Control Experiments for Hydroprotopine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential negative control experiments for researchers investigating the biological activities of Hydroprotopine, an alkaloid found in plants such as Corydalis yanhusuo. Given that the biological activities of the closely related and more extensively studied alkaloid, Protopine, are well-documented, this guide draws upon its known mechanisms to propose a robust framework for validating the specific effects of this compound. Protopine has demonstrated anti-inflammatory, anti-cancer, and analgesic properties through modulation of key signaling pathways. This guide will detail appropriate negative controls to ensure the specificity of observed effects and eliminate confounding variables in your this compound research.

Understanding the Importance of Negative Controls

Key Signaling Pathways and Recommended Negative Controls

Based on the known activities of Protopine, this compound research will likely investigate its effects on inflammatory, apoptotic, and neurotransmitter signaling pathways. Below are detailed experimental protocols and corresponding negative controls for each of these areas.

Anti-inflammatory Activity: NF-κB and MAPK Signaling

Protopine has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[1][2] When investigating if this compound shares these properties, the following negative controls are crucial.

Experimental Workflow for Assessing Anti-inflammatory Effects

cluster_0 Cell Culture and Stimulation cluster_1 Downstream Analysis Cell_Seeding Seed macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with this compound or controls Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Cytokine_Analysis Measure pro-inflammatory cytokines (ELISA) Stimulation->Cytokine_Analysis Western_Blot Analyze NF-κB and MAPK phosphorylation (Western Blot) Stimulation->Western_Blot

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Experimental Protocol: Inhibition of LPS-Induced Inflammation in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in appropriate plates. Once adherent, pre-treat with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.

    • Cytokine Levels: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Protein Expression: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins (p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

Negative Control Experiments for Anti-inflammatory Studies

Negative Control Purpose Expected Outcome
Vehicle Control To ensure that the solvent used to dissolve this compound (e.g., DMSO) does not affect the inflammatory response.The vehicle-treated, LPS-stimulated group should show a robust inflammatory response (high NO, cytokines, and protein phosphorylation) similar to the LPS-alone group.
Unstimulated Control To establish the basal level of inflammatory markers in the absence of any stimulation.This group should exhibit very low levels of NO, pro-inflammatory cytokines, and phosphorylated signaling proteins.
Inactive Compound Control To demonstrate that the observed effects are specific to the chemical structure of this compound and not a general property of similar molecules. An ideal control would be a structurally related but biologically inactive analog. If unavailable, a compound known not to affect the pathway can be used.The inactive compound-treated, LPS-stimulated group should show an inflammatory response comparable to the LPS-alone group.
Anti-cancer Activity: Intrinsic Apoptosis and PI3K/Akt Signaling

Protopine has been reported to induce apoptosis in cancer cells through the intrinsic pathway, which involves the generation of Reactive Oxygen Species (ROS) and the subsequent inhibition of the pro-survival PI3K/Akt signaling pathway.[3]

Signaling Pathway of Protopine-Induced Apoptosis

This compound This compound ROS ROS Generation This compound->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 family Akt->Bcl2 inhibits pro-apoptotic members Mitochondria Mitochondria Bcl2->Mitochondria regulates membrane potential Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocol: Induction of Apoptosis in Liver Carcinoma Cells

  • Cell Culture: Culture human liver carcinoma cells (e.g., HepG2) in a suitable medium.

  • Treatment: Treat cells with various concentrations of this compound for 24-48 hours.

  • Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay.

    • Apoptosis Detection: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Western Blot: Analyze the expression and phosphorylation of key proteins in the PI3K/Akt pathway (p-Akt, Akt) and apoptosis markers (cleaved caspase-3, Bax, Bcl-2).

Negative Control Experiments for Anti-cancer Studies

Negative Control Purpose Expected Outcome
Vehicle Control To ensure the solvent does not induce cytotoxicity or apoptosis.Vehicle-treated cells should show high viability and minimal apoptosis, comparable to untreated cells.
Non-cancerous Cell Line To assess the selectivity of this compound's cytotoxic effects. A non-cancerous liver cell line (e.g., LO2) would be appropriate.Ideally, this compound should exhibit significantly lower toxicity towards non-cancerous cells compared to cancer cells.
ROS Scavenger Co-treatment To determine if ROS generation is upstream of the observed apoptosis. Co-treatment with a ROS scavenger like N-acetylcysteine (NAC).If apoptosis is ROS-dependent, co-treatment with NAC should rescue the cells from this compound-induced cell death.
Pan-Caspase Inhibitor Co-treatment To confirm that the observed cell death is caspase-dependent apoptosis. Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK.Co-treatment with Z-VAD-FMK should prevent this compound-induced apoptosis.
Analgesic Activity: Dopamine Receptor Antagonism

Extracts from Corydalis yanhusuo, containing protopine alkaloids, have been shown to exhibit analgesic effects, at least in part, through antagonism of the dopamine D2 receptor.[4]

Logical Relationship for Investigating Dopamine Receptor Antagonism

Hydroprotopine_Binding This compound binds to D2 Receptor Dopamine_Binding_Blocked Dopamine binding is blocked Hydroprotopine_Binding->Dopamine_Binding_Blocked Downstream_Signaling_Inhibited Downstream signaling is inhibited Dopamine_Binding_Blocked->Downstream_Signaling_Inhibited Analgesic_Effect Analgesic effect is observed Downstream_Signaling_Inhibited->Analgesic_Effect

Caption: Logical flow of this compound's potential analgesic mechanism.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

  • Competitive Binding Assay: Incubate the membranes with a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone) in the presence of increasing concentrations of this compound.

  • Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) of this compound for the D2 receptor.

Negative Control Experiments for Analgesic Studies

Negative Control Purpose Expected Outcome
Vehicle Control To ensure the solvent does not interfere with ligand binding.The vehicle should not displace the radioligand from the receptor.
Non-specific Binding Control To determine the amount of radioligand that binds non-specifically to the membranes and filters. This is achieved by including a high concentration of a known D2 receptor antagonist (e.g., haloperidol).This will establish the baseline for non-specific binding, which is subtracted from the total binding to determine specific binding.
Unrelated Receptor Binding Assay To assess the selectivity of this compound for the D2 receptor. Perform a similar binding assay using membranes from cells expressing an unrelated receptor (e.g., a serotonin receptor).This compound should not exhibit significant binding to the unrelated receptor, demonstrating its selectivity for the D2 receptor.

Summary of Quantitative Data Presentation

For clear and concise communication of your findings, all quantitative data should be summarized in tables.

Table 1: Effect of this compound on Inflammatory Markers

Treatment Group NO Production (µM) TNF-α (pg/mL) IL-6 (pg/mL) p-p65/p65 Ratio
Untreated Control
Vehicle + LPS
This compound (X µM) + LPS
This compound (Y µM) + LPS

Table 2: Effect of this compound on Cancer Cell Viability and Apoptosis

Treatment Group Cell Viability (%) Apoptotic Cells (%) Intracellular ROS (Fold Change) p-Akt/Akt Ratio
Untreated Control
Vehicle Control
This compound (X µM)
This compound (Y µM)
This compound + NAC

Table 3: Binding Affinity of this compound to Dopamine D2 Receptor

Compound Ki (nM)
This compound
Haloperidol (Positive Control)
Unrelated Compound

By incorporating these rigorous negative controls and standardized data presentation formats, researchers can confidently elucidate the specific biological activities and mechanisms of action of this compound, contributing to the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Hydroprotopine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research chemical Hydroprotopine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of research-grade alkaloids and other hazardous chemicals. Researchers, scientists, and drug development professionals should use this information as a starting point, always prioritizing consultation with their institution's Environmental Health and Safety (EHS) department and certified hazardous waste disposal contractors.

This compound is an alkaloid compound, available as an off-white crystalline powder.[1] Its solubility in organic solvents such as methanol, ethanol, and DMSO is a key consideration for its handling and disposal.[1] As with any research chemical, proper characterization of the waste stream is the first and most crucial step in determining the appropriate disposal pathway.

Key Chemical Properties and Data

PropertyDataCitation
Physical State Off-white crystalline powder[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[1][1]
Chemical Class Alkaloid
Hazard Category Assumed to be hazardous; handle with caution.

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of this compound, based on standard laboratory procedures for hazardous chemical waste.

1. Waste Identification and Characterization:

  • Treat all this compound waste as hazardous unless confirmed otherwise by a qualified professional.

  • This includes pure, unused this compound, contaminated solutions, and any personal protective equipment (PPE) or labware that has come into contact with the chemical.

2. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][3]

  • Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., solutions containing this compound).

3. Proper Containerization:

  • Use containers that are compatible with the chemical waste. For this compound solids, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material will not react with the solvent.

  • Containers must be in good condition, with no leaks or cracks, and have a tightly fitting lid.[4][5]

  • Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Include the date when the waste was first added to the container.

  • Indicate the primary hazard(s) (e.g., "Toxic," "Flammable" if in a flammable solvent).

5. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][6]

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent the spread of spills.

  • Ensure that incompatible chemicals are not stored together.[4]

6. Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Never dispose of this compound down the drain or in the regular trash.[2][7]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[8]

Experimental Protocols Cited

The disposal procedures outlined above are based on established general laboratory protocols for chemical waste management and do not originate from specific experimental studies on this compound disposal. These are best practices widely adopted in the scientific community.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Start: Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Consult SDS for specific disposal instructions. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste. Follow general lab protocols. sds_check->sds_no No characterize Characterize the waste: - Solid or Liquid? - Solvent(s) used? - Potential hazards? sds_yes->characterize sds_no->characterize segregate Segregate waste streams. Do not mix with other chemicals. characterize->segregate containerize Select a compatible, sealed, and labeled container. segregate->containerize label Label container with: - 'Hazardous Waste' - Chemical Name - Date - Hazards containerize->label store Store in a designated Satellite Accumulation Area (SAA). label->store contact_ehs Contact Environmental Health & Safety (EHS) or certified waste contractor for disposal. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of a research chemical.

References

Personal protective equipment for handling Hydroprotopine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is based on the chemical "Protopine," as "Hydroprotopine" is not a recognized chemical compound and is presumed to be a typographical error. This guide is intended for informational purposes for research professionals and does not substitute for a comprehensive Safety Data Sheet (SDS) or institutional safety protocols.

This document provides immediate safety, handling, and disposal information for Protopine, a potent, pharmaceutically active isoquinoline alkaloid. It is imperative that only personnel trained in handling toxic substances work with this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Protopine.

PropertyValueCitations
Chemical Formula C₂₀H₁₉NO₅[1]
Molar Mass 353.37 g/mol [1]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 208 °C (406 °F; 481 K)[2]
Solubility Practically insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Storage Temperature 2-8°C, protect from light and heat.[1][3]

Hazard Identification and Toxicity

Protopine is classified as a toxic substance and a moderate to severe irritant to the skin and eyes.[1] It is a biologically active compound and should be handled with care by trained professionals.[1] In case of fire, it may emit toxic fumes, including carbon monoxide and nitrogen oxides.[1][4]

Toxicity DataValueSpeciesCitations
LD₅₀ (Oral) 313.10 mg/kgMouse[5]
LD₅₀ (Oral) of Protopine Total Alkaloids (MPTA) 481.99 mg/kgMouse[6]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling Protopine to prevent exposure.

EquipmentSpecification
Respiratory Protection NIOSH/MSHA-approved P2 respirator cartridges or a self-contained breathing apparatus.
Hand Protection Chemical-resistant rubber gloves.
Eye Protection Chemical safety goggles and a face shield.
Skin and Body Protection Protective clothing to prevent skin contact.

Operational Plan: Safe Handling Workflow

Adherence to a strict, procedural workflow is critical for minimizing risk during the handling of Protopine. The following diagram outlines the essential steps for safe handling, from preparation to post-experiment cleanup.

SafeHandlingWorkflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Step 1 weigh Weigh Protopine in a Vented Balance Enclosure ppe->weigh Step 2 dissolve Dissolve in Appropriate Solvent (e.g., DMSO) in a Fume Hood weigh->dissolve Step 3 experiment Conduct Experiment in a Controlled Area dissolve->experiment Step 4 cleanup Decontaminate Surfaces and Equipment experiment->cleanup Step 5 waste Segregate and Label Waste for Disposal cleanup->waste Step 6 doff Doff PPE in Designated Area waste->doff Step 7 wash Wash Hands Thoroughly doff->wash Step 8

Caption: A procedural workflow for the safe handling of Protopine in a laboratory setting.

Disposal Plan

Proper disposal of Protopine and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

DisposalPlan start Waste Generation (Unused Protopine, Contaminated Labware) segregate Segregate Waste Streams: - Solid (powder, tips, tubes) - Liquid (solutions) start->segregate solid_waste Solid Waste Container (Clearly Labeled as 'Protopine Waste') segregate->solid_waste liquid_waste Liquid Waste Container (Clearly Labeled, Kept Closed) segregate->liquid_waste storage Store Waste in a Designated, Secure, and Ventilated Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->disposal end Complete Waste Manifest and Documentation disposal->end

Caption: A step-by-step plan for the safe segregation and disposal of Protopine waste.

Disposal Procedure:

  • Segregation: Separate solid waste (contaminated gloves, pipette tips, etc.) from liquid waste (unused solutions).

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal: Do not dispose of Protopine down the drain. All waste must be disposed of through a licensed professional waste disposal company.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is a representative example for assessing the cytotoxic effects of Protopine on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Protopine in a selected cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Protopine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Protopine Treatment:

    • Prepare a 10 mM stock solution of Protopine in DMSO.

    • Perform serial dilutions of the Protopine stock solution in complete growth medium to achieve final concentrations ranging from approximately 0.01 µM to 300 µM.[5] Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the medium from the cells and add 100 µL of the prepared Protopine dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.[5]

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the cell viability against the logarithm of the Protopine concentration and use a non-linear regression analysis to determine the IC₅₀ value.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.